Pravastatin Lactone-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-BGFMQMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Application of Deuterated Pravastatin Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravastatin (B1207561) is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease.[1] In the development and clinical monitoring of pharmaceuticals like pravastatin, accurate quantification in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in LC-MS-based bioanalysis. This technical guide provides an in-depth overview of the synthesis of a deuterated pravastatin internal standard, specifically Pravastatin-d3, and its application in quantitative bioanalysis.
The Rationale for a Deuterated Internal Standard
In quantitative LC-MS analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), is considered the "gold standard". Deuterated standards are particularly common due to the relative ease and lower cost of incorporating deuterium.
Pravastatin-d3 is the deuterium-labeled analog of pravastatin.[2] The key advantages of using Pravastatin-d3 as an internal standard include:
-
Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible difference in the physicochemical properties of the molecule. This ensures that Pravastatin-d3 behaves almost identically to unlabeled pravastatin during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.
-
Co-elution: Pravastatin-d3 co-elutes with pravastatin, meaning they experience the same matrix effects (ionization suppression or enhancement) in the mass spectrometer's ion source.
-
Mass Differentiation: The mass difference between Pravastatin-d3 and pravastatin allows for their simultaneous detection and quantification by the mass spectrometer without interference.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.
Synthesis of Pravastatin-d3 Internal Standard
Based on commercially available Pravastatin-d3, the deuterium atoms are located on the methyl group of the 2-methylbutanoyl side chain. The synthesis, therefore, involves two key stages: the preparation of the deuterated side chain, (S)-2-(methyl-d3)butyric acid, and its subsequent esterification with the pravastatin core structure.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Pravastatin-d3.
Experimental Protocols
1. Synthesis of (S)-2-(methyl-d3)butyric acid
This procedure outlines a plausible method for the synthesis of the deuterated side chain.
-
Step 1: Alkylation. To a solution of diethyl 2-ethylmalonate in a suitable aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (NaH) at 0 °C. Stir the mixture for 30 minutes, then add trideuteromethyl iodide (CD₃I). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude diethyl 2-ethyl-2-(methyl-d3)malonate.
-
Step 2: Hydrolysis. The crude product from the previous step is dissolved in a mixture of ethanol (B145695) and aqueous potassium hydroxide (B78521) (KOH). The solution is refluxed for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous layer is acidified with concentrated hydrochloric acid (HCl). The resulting dicarboxylic acid is extracted with ethyl acetate, dried, and concentrated.
-
Step 3: Decarboxylation. The crude dicarboxylic acid is heated at a temperature sufficient to induce decarboxylation (typically 150-180 °C) until the evolution of carbon dioxide ceases. The resulting (S)-2-(methyl-d3)butyric acid is then purified by distillation.
2. Esterification with Pravastatin Core (Mevastatin)
Pravastatin is the 6-hydroxy metabolite of mevastatin (B1676542). Therefore, mevastatin can be used as the starting material for the esterification.
-
Step 4: Esterification. To a solution of mevastatin, (S)-2-(methyl-d3)butyric acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as dichloromethane, add dicyclohexylcarbodiimide (B1669883) (DCC) at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The dicyclohexylurea precipitate is removed by filtration. The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude Pravastatin-d3 is then purified by column chromatography.
Application in Bioanalysis
Pravastatin-d3 is primarily used as an internal standard for the quantification of pravastatin in biological matrices such as plasma and urine by LC-MS/MS.[3]
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow using Pravastatin-d3.
Typical LC-MS/MS Parameters
The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pravastatin using Pravastatin-d3 as an internal standard.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pravastatin) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MRM Transition (Pravastatin-d3) | Precursor Ion (m/z) -> Product Ion (m/z) |
Quantitative Data Summary
The use of Pravastatin-d3 allows for the development of robust and reliable bioanalytical methods. The following table presents a summary of typical validation parameters for such a method.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL in plasma |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 108.5% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5% - 8.2%; Inter-day: 5.1% - 9.7% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal and compensated by the IS | Within acceptable limits |
Conclusion
The synthesis of deuterated pravastatin, specifically Pravastatin-d3, provides a critical tool for the accurate and precise quantification of the drug in biological samples. While the synthesis requires a multi-step process involving the preparation of a deuterated side chain and subsequent esterification, the resulting internal standard is invaluable for robust bioanalytical method development and validation. The use of Pravastatin-d3 in LC-MS/MS analysis effectively mitigates variability arising from sample preparation and matrix effects, ensuring the high quality of pharmacokinetic and clinical data in drug development and therapeutic drug monitoring.
References
The Core Mechanism of Pravastatin Lactone-D3 as an HMG-CoA Reductase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pravastatin (B1207561), a member of the statin class of lipid-lowering agents, is a cornerstone in the management of hypercholesterolemia. Administered clinically in its active hydroxy acid form, its lactone variant, particularly the deuterated analog Pravastatin Lactone-d3, represents a significant tool for metabolic and pharmacokinetic research. This technical guide delineates the fundamental mechanism of action of this compound as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. We will explore the conversion of the lactone prodrug to its active acid form, the molecular interactions with the enzyme's active site, and the consequential downstream effects on the mevalonate (B85504) pathway. Furthermore, this guide will address the implications of deuterium (B1214612) substitution on the compound's metabolic stability and pharmacokinetic profile, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.
Introduction: Pravastatin and the Role of Deuteration
Pravastatin is a semi-synthetic statin derived from mevastatin (B1676542) through a fermentation process followed by enzymatic hydroxylation.[1][2] Unlike lovastatin (B1675250) and simvastatin (B1681759), which are administered as inactive lactone prodrugs, pravastatin is typically administered as the active hydroxy acid.[3] However, a lactone form of pravastatin exists and can be formed under acidic conditions, such as in the stomach.[4] The interconversion between the lactone and hydroxy acid forms is pH-dependent.[5]
This compound is a stable, isotopically labeled version of pravastatin lactone.[6] The "d3" designation indicates the presence of three deuterium atoms, which are heavy isotopes of hydrogen. This substitution of hydrogen with deuterium can significantly alter the metabolic fate of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to a longer metabolic half-life, reduced formation of certain metabolites, and potentially altered pharmacokinetic and pharmacodynamic profiles. In the context of pravastatin, deuteration could influence its conversion rate from the lactone to the active acid form and its subsequent metabolism.
Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
The primary mechanism of action for all statins, including the active form of this compound, is the competitive inhibition of HMG-CoA reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[7]
Conversion of this compound to the Active Hydroxy Acid
This compound is a prodrug that must be converted to its active open-ring hydroxy acid form to exert its inhibitory effect on HMG-CoA reductase. This conversion primarily occurs through hydrolysis in the body.[8] The rate of this hydrolysis can be influenced by pH.[5]
Molecular Interaction with HMG-CoA Reductase
The active hydroxy acid form of pravastatin is structurally similar to the endogenous substrate, HMG-CoA. This structural mimicry allows it to bind to the active site of the HMG-CoA reductase enzyme.[9] By occupying the active site, pravastatin prevents the binding of HMG-CoA, thereby competitively inhibiting the enzyme's activity.[9] This inhibition reduces the production of mevalonate and all subsequent downstream products in the cholesterol biosynthesis pathway.[3]
Signaling Pathways and Downstream Effects
The inhibition of HMG-CoA reductase by pravastatin has profound effects on the mevalonate pathway and cellular cholesterol homeostasis.
The Mevalonate Pathway
The mevalonate pathway is a complex series of enzymatic reactions that produces cholesterol and other essential non-steroidal isoprenoids.
Cellular Response to Reduced Cholesterol Synthesis
The inhibition of cholesterol synthesis triggers a cellular feedback mechanism. The decrease in intracellular cholesterol levels leads to the upregulation of sterol regulatory element-binding proteins (SREBPs). These transcription factors increase the expression of the gene encoding the low-density lipoprotein (LDL) receptor.[3] The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[3]
Quantitative Data on HMG-CoA Reductase Inhibition
The inhibitory potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition | Cell Type / Condition | Reference |
| Pravastatin | 95 | Hep G2 cell homogenates | [10][11] |
| Pravastatin | 20 | In vitro assay | [12] |
| Pravastatin | 5900 | Neonatal rat skeletal myotubes | [13] |
| Simvastatin | 18 | Hep G2 cell homogenates | [10] |
| Lovastatin | 61 | Hep G2 cell homogenates | [10] |
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available HMG-CoA reductase assay kits and is suitable for determining the inhibitory potential of compounds like this compound.[1][7]
Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate in each well of the 96-well plate.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin acid).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the HMG-CoA Reductase enzyme to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 20 seconds for 10 minutes) using a spectrophotometer set to a kinetic reading mode.
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound (pravastatin ester-d3) | Isotope-Labeled Compounds | 1217769-04-4 | Invivochem [invivochem.com]
- 7. Buy 3α-Hydroxy this compound (EVT-1460580) | 1329809-35-9 [evitachem.com]
- 8. Pravastatin - Wikipedia [en.wikipedia.org]
- 9. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pravastatin Sodium Salt, HMG-CoA reductase inhibitor (CAS 81131-70-6) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of Pravastatin Lactone-D3 in Advancing Metabolic Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravastatin (B1207561), a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Understanding the pharmacokinetics and metabolic effects of pravastatin is crucial for optimizing its therapeutic efficacy and safety. Pravastatin Lactone-D3, a deuterated analog of pravastatin lactone, has emerged as an indispensable tool in these investigations. This technical guide provides an in-depth exploration of the role of this compound in metabolic pathway studies, focusing on its application as a stable isotope-labeled internal standard in bioanalytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Its near-identical physicochemical properties to the analyte of interest, pravastatin, ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of quantification.[2][3] This guide will detail the experimental protocols, present quantitative performance data, and visualize the key metabolic pathways and analytical workflows where this compound plays a critical role.
The Mechanism of Action of Pravastatin
Pravastatin exerts its lipid-lowering effects by inhibiting the HMG-CoA reductase enzyme, which is primarily active in the liver. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[4] By blocking this step, pravastatin reduces the endogenous production of cholesterol. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Cholesterol Biosynthesis Pathway and the Site of Action of Pravastatin
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by pravastatin.
References
Understanding Isotopic Labeling in Pravastatin Lactone-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pravastatin (B1207561) Lactone-D3, a key isotopically labeled internal standard used in the quantitative analysis of pravastatin. This document details its synthesis, mechanism of action, and application in pharmacokinetic and metabolic studies, with a focus on providing practical experimental protocols and clearly presented quantitative data.
Introduction to Pravastatin and its Deuterated Analog
Pravastatin is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease.[][2] It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3][4] Pravastatin is produced through the microbial hydroxylation of compactin, a natural product of fungi such as Penicillium citrinum.[5]
Pravastatin Lactone-D3 is a stable isotope-labeled version of pravastatin lactone, where three hydrogen atoms have been replaced by deuterium (B1214612).[6][7] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][8] The increased mass of the deuterated compound allows it to be distinguished from the unlabeled analyte, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.[]
Synthesis and Isotopic Labeling
The production of pravastatin is a multi-step process that begins with the fermentation of specific fungal strains to produce compactin.[5] This precursor then undergoes biotransformation, where a hydroxyl group is introduced at a specific position to yield pravastatin.[5] This hydroxylation is catalyzed by cytochrome P450 enzymes.[5]
While detailed proprietary methods for the synthesis of this compound are not extensively published in the public domain, the isotopic labeling with deuterium is typically achieved through specific chemical reactions. General methods for introducing deuterium into organic molecules include direct exchange of hydrogen atoms with a deuterium source, such as heavy water (D₂O), or through reductive deuteration processes.[7] In the case of this compound, the "D3" designation indicates the substitution of three hydrogen atoms.
Mechanism of Action of Pravastatin
Pravastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[9][10] By blocking this rate-limiting step, pravastatin reduces the overall production of cholesterol in the liver.[9][10] This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[9]
Applications of this compound in Research
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of pravastatin in various biological matrices, such as plasma and urine.[8] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.[] These quantitative methods are essential in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of pravastatin.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the determination of pravastatin and its metabolite, 3α-hydroxy pravastatin, in human plasma and urine using Pravastatin-D3 as an internal standard.
| Parameter | Pravastatin in Plasma | 3α-hydroxy pravastatin in Plasma | Pravastatin in Urine | 3α-hydroxy pravastatin in Urine |
| Linearity Range | 0.106–74.2 ng/mL | 0.105–73.8 ng/mL | 19.7–2.46 × 10³ ng/mL | 2.00–250 ng/mL |
| Intra-day Accuracy | 97.2% - 104% | 97.2% - 104% | 98.2% - 105% | 98.2% - 105% |
| Intra-day Precision | < 10% | < 10% | < 6% | < 6% |
| Inter-day Accuracy | 98.8% - 106% | 98.8% - 106% | 99.2% - 104% | 99.2% - 104% |
| Inter-day Precision | < 7% | < 7% | < 2% | < 2% |
Data compiled from a study by Nanassy et al.[8]
Experimental Protocols
Quantification of Pravastatin in Human Plasma and Urine by LC-MS/MS
This section provides a detailed methodology for the quantitative analysis of pravastatin using Pravastatin-D3 as an internal standard.
6.1.1. Materials and Reagents
-
Pravastatin sodium, 3α-hydroxy pravastatin sodium, and Pravastatin-D3 sodium (from a certified supplier)
-
Acetonitrile (B52724) (LC/MS grade)
-
Methanol (LC/MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC/MS grade)
-
Ethyl acetate (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Acetic acid (LC/MS grade)
-
Blank human plasma and urine
6.1.2. Preparation of Standards and Quality Control Samples
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Pravastatin-D3 in 30% (v/v) acetonitrile to a final concentration of 100 ng/mL for plasma analysis and 50.0 ng/mL for urine analysis.[8]
-
Analyte Stock Solutions: Prepare stock solutions of pravastatin and 3α-hydroxy pravastatin in 30% acetonitrile.[8]
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with 30% acetonitrile.[8]
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma or urine with the working standard solutions to achieve the desired concentration range.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[8]
6.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To a sample of plasma or urine, add the Pravastatin-D3 internal standard solution.
-
Add a suitable organic extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
6.1.4. HPLC-MS/MS Conditions
-
HPLC System: An Agilent HPLC 1200 series system or equivalent.[8]
-
Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent.[8]
-
Column: A Waters Symmetry C18 column (150 mm × 4.6 mm, 5 μm) or equivalent.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for pravastatin.
-
MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for pravastatin and Pravastatin-D3. For example, a published method monitored the transition for pravastatin and its D3-labeled internal standard in negative ESI mode.[11]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of pravastatin. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of pravastatin in biological matrices. This technical guide has provided an in-depth overview of its synthesis, mechanism of action, and, most importantly, detailed experimental protocols and quantitative data to aid in the design and execution of robust bioanalytical methods. The provided diagrams offer a clear visualization of the key pathways and workflows, further enhancing the understanding of the role and application of isotopically labeled pravastatin in pharmaceutical research.
References
- 2. researchgate.net [researchgate.net]
- 3. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. US20060194984A1 - Methods of making pravastatin sodium - Google Patents [patents.google.com]
- 6. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7262218B2 - Forms of pravastatin sodium - Google Patents [patents.google.com]
- 8. US7425644B2 - Method of purifying pravastatin - Google Patents [patents.google.com]
- 9. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
Pravastatin Lactone-D3: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Pravastatin Lactone-D3, a critical deuterated internal standard used in pharmacokinetic and drug metabolism studies. Understanding the quality and characterization of this reference material is paramount for ensuring the accuracy and reliability of analytical data in drug development.
Introduction to this compound
This compound is the deuterated form of Pravastatin Lactone, a metabolite and impurity of Pravastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The incorporation of three deuterium (B1214612) atoms (D3) provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use allows for precise quantification of Pravastatin and its metabolites in complex biological matrices by correcting for variability during sample preparation and analysis.[3][4][5]
The quality of any analytical reference standard is documented in its Certificate of Analysis. This document provides critical information about the identity, purity, and characterization of the material, ensuring its suitability for its intended use.
Representative Certificate of Analysis
A Certificate of Analysis for a high-purity reference standard like this compound is a formal document that attests to its quality and compliance with specifications. The following tables summarize the typical quantitative data found on a CoA for this material.
Disclaimer: The data presented in these tables is for illustrative purposes only and represents typical specifications. Always refer to the lot-specific Certificate of Analysis provided by the supplier for actual values.
Table 1: Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1217769-04-4[1][6][7][8] |
| Molecular Formula | C₂₃H₃₁D₃O₆[1][7][8] |
| Molecular Weight | 409.53 g/mol [1][8] |
| Lot Number | [Lot-specific] |
| Manufacture Date | [Lot-specific] |
| Retest Date | [Lot-specific] |
Table 2: Analytical Test Results
| Test | Method | Acceptance Criteria | Illustrative Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity (¹H-NMR) | NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | Conforms to expected mass | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.6% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the purity and identity of this compound. Below is a representative protocol for purity determination using High-Performance Liquid Chromatography (HPLC).
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from its non-deuterated counterpart and other potential impurities.
Objective: To determine the chromatographic purity of this compound by area percentage using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks, pipettes, and vials
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.[6][9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Procedure:
-
Standard Preparation: Accurately weigh approximately 1.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Logical workflow for the generation of a Certificate of Analysis.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS - 1217769-04-4 | Axios Research [axios-research.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Deuterium Labelled Drug Standards | Deuteration Tech [svchembiotech.com]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. japsr.in [japsr.in]
- 7. scribd.com [scribd.com]
- 8. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrcps.com [ajrcps.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Commercial Sources and Availability of Pravastatin Lactone-D3
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Pravastatin (B1207561) Lactone-D3. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.
Introduction
Pravastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its lactone form is a prodrug that is converted to the active hydroxy acid form in the body. Pravastatin Lactone-D3 is a deuterated analog of pravastatin lactone, which serves as an invaluable tool in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms allows for its use as an internal standard in mass spectrometry-based analytical methods, enabling precise and accurate quantification of pravastatin and its metabolites in biological matrices.
Commercial Availability and Supplier Specifications
This compound is available from several commercial suppliers specializing in analytical standards and research chemicals. The table below summarizes the key quantitative data for this compound from prominent vendors. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity |
| LGC Standards | TRC-P701195 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | >95% (HPLC) | Not explicitly stated for the lactone, but a representative lot for the D3 sodium salt is 86% d3, 13% d2, 1% d1.[2] |
| Santa Cruz Biotechnology | sc-219636 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | 98% (TLC) | 99.3% |
| Toronto Research Chemicals (TRC) | P701195 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | >95% (HPLC) | Not explicitly stated. |
| Clinivex | RCLS3C37957 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.54 | Not explicitly stated. | Not explicitly stated. |
| Pharmaffiliates | PA STI 074500 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | Not explicitly stated. | Not explicitly stated.[3] |
Experimental Protocols
Synthesis of this compound (Illustrative)
While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general understanding of the synthetic approach can be derived from the literature on statin synthesis and deuteration techniques. The synthesis of pravastatin itself typically involves the microbial hydroxylation of compactin.[1] The introduction of deuterium atoms at the methyl group of the butanoate side chain can be achieved through various organic synthesis methods. A plausible, though generalized, approach is outlined below. It is important to note that this is a representative example and not a definitive protocol.
Disclaimer: This is a generalized and illustrative synthetic scheme. The actual synthesis of deuterated compounds is a complex process that should only be performed by trained chemists in a controlled laboratory setting.
A potential synthetic route could involve:
-
Preparation of a Deuterated Precursor: Synthesis of (S)-2-(methyl-d3)butanoic acid. This could be achieved through various methods, such as the methylation of a suitable precursor with a deuterated methylating agent (e.g., iodomethane-d3).
-
Esterification: Esterification of the deuterated butanoic acid with a protected pravastatin core structure. The pravastatin core would have its reactive functional groups, other than the esterification site, protected.
-
Deprotection: Removal of the protecting groups to yield the final this compound.
-
Purification: Purification of the final product using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is commonly used as an internal standard for the quantification of pravastatin and its metabolites in biological samples like plasma and urine.[4] A typical experimental workflow is as follows:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the analyte (pravastatin) from the internal standard (this compound) and other matrix components using a suitable C18 column and a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both pravastatin and this compound are monitored.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the concentration of the analyte in the unknown samples.
-
Visualizations
Cholesterol Biosynthesis Pathway and the Site of Action of Pravastatin
The following diagram illustrates the key steps in the cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by pravastatin.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of pravastatin.
Experimental Workflow for Quantification of Pravastatin using this compound
This diagram outlines the general workflow for using this compound as an internal standard in a typical bioanalytical method.
Caption: Workflow for pravastatin quantification using a deuterated internal standard.
Potential Signaling Pathway Affected by Statin Lactones
While the primary role of this compound is as an internal standard, research on other statin lactones, such as lovastatin (B1675250) lactone, has suggested potential effects on cellular signaling pathways. The following diagram illustrates a representative pathway that could be influenced by statin lactones, based on existing literature. It is important to note that the direct effects of pravastatin lactone on this specific pathway may require further investigation.
Caption: A potential signaling pathway influenced by statin lactones.
References
- 1. Buy 3α-Hydroxy this compound (EVT-1460580) | 1329809-35-9 [evitachem.com]
- 2. Pravastatin-d3 Sodium Salt (major) | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biotransformation of Pravastatin to Its Lactone Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pravastatin (B1207561), a hydrophilic HMG-CoA reductase inhibitor, is primarily administered in its active hydroxy acid form. However, in vivo, it can undergo biotransformation to its inactive lactone metabolite, pravastatin lactone. This conversion, mediated predominantly by UDP-glucuronosyltransferases (UGTs), proceeds through the formation of an unstable acyl glucuronide intermediate. The interconversion between the active acid and inactive lactone forms is a critical aspect of pravastatin's pharmacokinetic profile and has implications for its therapeutic efficacy and safety. This technical guide provides an in-depth overview of the in vivo biotransformation of pravastatin to its lactone form, detailing the enzymatic pathways, summarizing quantitative data, and providing established experimental protocols for its study.
Introduction
Pravastatin is a widely prescribed medication for the treatment of hypercholesterolemia. Unlike some other statins that are administered as inactive lactone prodrugs, pravastatin is given as the pharmacologically active hydroxy acid. The reversible conversion to its lactone form in vivo represents a significant metabolic pathway that influences the drug's disposition and overall therapeutic effect. Understanding the mechanisms and kinetics of this biotransformation is crucial for drug development professionals and researchers in the field of pharmacology and drug metabolism.
The Biotransformation Pathway of Pravastatin to Pravastatin Lactone
The primary mechanism for the conversion of pravastatin to pravastatin lactone in vivo involves a two-step process mediated by UDP-glucuronosyltransferase (UGT) enzymes.
-
Acyl Glucuronidation: The carboxylic acid group of pravastatin is conjugated with glucuronic acid to form a pravastatin acyl glucuronide. This reaction is catalyzed by UGT enzymes, with UGT1A1, UGT1A3, and UGT2B7 being identified as the key isoforms involved in this process.
-
Intramolecular Cyclization (Lactonization): The resulting acyl glucuronide is an unstable intermediate that can undergo spontaneous, non-enzymatic intramolecular cyclization. This process leads to the formation of the more stable pravastatin lactone and the release of glucuronic acid.
The interconversion is also influenced by pH, with acidic conditions favoring the lactone form.
Quantitative Data on Pravastatin Biotransformation
Quantitative data on the in vivo conversion of pravastatin to its lactone form is crucial for pharmacokinetic modeling and understanding its clinical implications. The following tables summarize key pharmacokinetic parameters and tissue distribution data from studies in humans and rats.
Table 1: Pharmacokinetic Parameters of Pravastatin and Pravastatin Lactone in Humans Following Oral Administration
| Parameter | Pravastatin | Pravastatin Lactone | Reference |
| Cmax (ng/mL) | 30-55 | Variable, generally lower than pravastatin | [1] |
| Tmax (h) | 1-1.5 | Similar to pravastatin | [1] |
| AUC (ng·h/mL) | 60-90 | Lower than pravastatin | [1] |
| Half-life (t½) (h) | ~1.8 | Not explicitly reported, but detectable | [1] |
Table 2: Tissue Distribution of Pravastatin in Rats Following Intravenous Administration
| Tissue | Uptake Clearance (CLuptake, mL/min/kg) | Reference |
| Liver | 22.8 | [2] |
| Kidney | 2.36 | [2] |
| Other Tissues | < 0.2 | [2] |
Note: Data for pravastatin lactone tissue distribution is limited, but its formation is expected to be highest in tissues with significant UGT activity, such as the liver.
Experimental Protocols
In Vivo Study of Pravastatin Pharmacokinetics in Rats
This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profiles of pravastatin and pravastatin lactone in rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: Pravastatin is administered orally via gavage at a specified dose.
-
Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant and a stabilizer (e.g., acidified to pH 4.5 to prevent interconversion).
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma is separated by centrifugation.
-
An internal standard is added to the plasma.
-
The plasma is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C8 or C18).
-
The cartridge is washed to remove interfering substances.
-
Pravastatin and pravastatin lactone are eluted with an appropriate solvent (e.g., acetonitrile (B52724)/ammonium (B1175870) acetate (B1210297) mixture).
-
The eluate is evaporated and reconstituted in the mobile phase for analysis.
-
-
Analytical Method: Quantification is performed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[3]
In Vitro UGT-Mediated Lactonization Assay
This protocol describes an in vitro assay to investigate the kinetics of pravastatin lactonization by specific UGT isoforms using human liver microsomes or recombinant UGT enzymes.
Methodology:
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7 expressed in a suitable system).
-
Incubation:
-
A reaction mixture containing the enzyme source, pravastatin at various concentrations, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is prepared.
-
The reaction is initiated by adding the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a cold organic solvent like acetonitrile.
-
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by UHPLC-MS/MS to quantify the formation of pravastatin lactone and the depletion of pravastatin.
-
Data Analysis: The rate of lactone formation at different substrate concentrations is used to determine enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Analytical Method: UHPLC-MS/MS for Pravastatin and Pravastatin Lactone
A sensitive and specific UHPLC-MS/MS method is essential for the accurate quantification of pravastatin and its lactone in biological matrices.
Table 3: Typical UHPLC-MS/MS Parameters
| Parameter | Pravastatin | Pravastatin Lactone |
| Chromatographic Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and ammonium acetate buffer (pH ~4.0) | Gradient elution with acetonitrile and ammonium acetate buffer (pH ~4.0) |
| Ionization Mode | Electrospray Ionization (ESI) - Negative | Electrospray Ionization (ESI) - Positive |
| MS/MS Transition (m/z) | e.g., 423.2 → 321.1 | e.g., 407.2 → 289.2 |
Note: Specific m/z transitions may vary depending on the instrument and adduct ions formed.[3]
Conclusion
The biotransformation of pravastatin to its lactone form is a significant metabolic pathway mediated by UGT enzymes, primarily in the liver. This conversion from the active hydroxy acid to the inactive lactone can influence the overall pharmacokinetic and pharmacodynamic profile of the drug. A thorough understanding of this process, supported by robust in vivo and in vitro experimental data, is essential for optimizing the therapeutic use of pravastatin and for the development of future statin-based therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working in this area.
References
- 1. Disposition and metabolism of pravastatin sodium in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-selective uptake of pravastatin in rats: contribution of a specific carrier-mediated uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of lovastatin, simvastatin and pravastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Physicochemical Differences Between Pravastatin and its Lactone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravastatin (B1207561), a widely prescribed HMG-CoA reductase inhibitor, is administered as its active hydroxy acid form to manage hypercholesterolemia.[1][2][3] In vivo, it exists in a pH-dependent equilibrium with its inactive lactone metabolite.[4] Understanding the distinct physicochemical characteristics of these two moieties is paramount for drug development, formulation, analytical method development, and comprehending its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical differences, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Physicochemical Properties: A Comparative Analysis
The fundamental structural difference between pravastatin and its lactone metabolite—the open-ring hydroxy acid versus the closed-ring ester—drives significant variations in their physicochemical properties. These differences influence their solubility, lipophilicity, and ultimately, their biological behavior.
| Property | Pravastatin (Hydroxy Acid) | Pravastatin Lactone | Significance |
| Molecular Formula | C23H36O7[1] | C23H34O6[5][6] | The loss of a water molecule upon lactonization is reflected in the molecular formula. |
| Molecular Weight | 424.5 g/mol [1] | 406.5 g/mol [5][7] | The lactone is lighter due to the elimination of water. |
| pKa | 4.2[1][2][4] | 13.49 (Predicted)[7] | Pravastatin is a weak acid and will be ionized at physiological pH, impacting its absorption and distribution. The lactone lacks the acidic carboxylic group. |
| logP (Octanol/Water) | 0.59[1] (Predicted: 1.6 - 2.23)[1][2] | 2.4 (Predicted)[5] | Pravastatin is significantly more hydrophilic (lower logP) than its more lipophilic lactone metabolite.[8] |
| Aqueous Solubility | >100-fold more soluble than the lactone form[8] | 0.18 mg/mL at 23°C[8] | The high hydrophilicity of pravastatin contributes to its lower permeation into nonhepatic cells and selective inhibition of cholesterol synthesis.[8] |
| Melting Point | 171.2 - 173°C[1] | 140 - 143°C[7] | The difference in crystal packing and intermolecular forces results in a lower melting point for the lactone. |
| UV Maximum (in Ethanol) | Not explicitly found for the acid form | 230, 237, 245 nm[1] | The conjugated diene system in the hexahydronaphthalene (B12109599) ring is the primary chromophore. |
| Biological Activity | Active HMG-CoA Reductase Inhibitor[1][2] | Inactive Prodrug/Metabolite[9] | The open hydroxy acid form is essential for binding to and inhibiting the HMG-CoA reductase enzyme. |
The Dynamic Interconversion: Lactonization and Hydrolysis
The reversible conversion between pravastatin and its lactone is a critical aspect of its chemistry and pharmacology. This equilibrium is primarily driven by pH.
-
Acidic Conditions (e.g., Stomach): Favor the formation of the more lipophilic lactone form through intramolecular esterification (lactonization).[4][10]
-
Physiological and Alkaline Conditions (e.g., Plasma, Intestine): Promote the hydrolysis of the lactone ring, yielding the active hydroxy acid form.[11] In human plasma at physiological pH, a substantial portion of the lactone form converts to the active hydroxy acid.[11]
This dynamic is crucial for understanding the absorption, metabolism, and potential for drug-drug interactions.
Experimental Protocols
Accurate quantification and characterization of pravastatin and its lactone require robust analytical methods. Below are detailed methodologies based on published literature.
UHPLC-MS/MS for Simultaneous Quantification in Biological Matrices
This method is highly sensitive and specific for determining the concentrations of both pravastatin and its lactone in plasma and urine.
a. Sample Preparation (from Rat Plasma) [12][13]
-
To a 50 µL plasma sample, add an internal standard (e.g., deuterium-labeled pravastatin and pravastatin lactone).
-
Precipitate proteins by adding acetonitrile (B52724).
-
Perform microextraction by packed sorbent (MEPS) using a C8 sorbent.
-
Elute the analytes with a mixture of acetonitrile and 0.01 M ammonium (B1175870) acetate (B1210297) pH 4.5 (90:10, v/v).
b. Chromatographic Conditions [12][13][14][15]
-
Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Cortecs™ C18 (2.1 x 100mm, 1.8µm).
-
Mobile Phase: Gradient elution with acetonitrile and 1mM ammonium acetate at pH 4.0 or 10mM methylammonium (B1206745) acetate buffer (pH 4.5).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
c. Mass Spectrometric Detection [12][13][14][15]
-
Ionization Mode: Electrospray Ionization (ESI), operated in negative mode for pravastatin and positive mode for pravastatin lactone.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Pravastatin (Negative ESI): m/z 423.2 → 321.1
-
Pravastatin Lactone (Positive ESI): m/z 438.2 → 183.1 (as an ammonium adduct)
-
Capillary Zone Electrophoresis (CZE) for Separation of Degradation Products
CZE is an effective technique for separating pravastatin from its degradation products, including the lactone.
a. Sample and Buffer Preparation [4]
-
Prepare a sample solution of pravastatin at a concentration of 75 µg/mL in an acidic medium (pH 2) to induce degradation.
-
Prepare a running buffer (Background Electrolyte - BGE) of 25 mmol/L sodium tetraborate, adjusted to pH 9.3.
-
For micellar electrokinetic chromatography (MEKC) to enhance separation, add 25 mmol/L sodium dodecyl sulphate (SDS) to the BGE.
b. Electrophoretic Conditions [4]
-
Capillary: Fused silica (B1680970) capillary.
-
Voltage: 30 kV.
-
Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength corresponding to the chromophore (e.g., 238 nm).
Signaling Pathway: Mechanism of Action
Pravastatin, in its active hydroxy acid form, exerts its therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The lactone form does not possess this inhibitory activity and must be hydrolyzed to the active form.
Conclusion
The physicochemical dichotomy between pravastatin and its lactone metabolite is a clear illustration of how subtle structural changes can profoundly impact a drug's properties and biological function. Pravastatin's hydrophilicity, a result of its open hydroxy acid structure, is key to its therapeutic profile. In contrast, the lipophilic lactone is an inactive species that exists in a dynamic, pH-dependent equilibrium with the active drug. A thorough understanding and precise analytical characterization of both forms are essential for the development, quality control, and clinical application of pravastatin-based therapies.
References
- 1. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Pravastatin lactone | C23H34O6 | CID 9931182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Pravastatin Lactone | 85956-22-5 [chemicalbook.com]
- 8. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
- 15. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: UHPLC-MS/MS Method for the Quantification of Pravastatin in Human Plasma Using Pravastatin Lactone-D3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pravastatin (B1207561) is a widely prescribed medication belonging to the statin class of drugs, which are used to lower cholesterol and prevent cardiovascular disease.[1] Accurate and sensitive quantification of pravastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of pravastatin in human plasma. The method employs a stable isotope-labeled internal standard, Pravastatin Lactone-D3, to ensure high accuracy and precision.
Pravastatin is a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The use of a deuterated internal standard that is structurally similar to the analyte helps to compensate for variations in sample preparation and matrix effects, leading to more reliable results.[2] This method is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
This section provides a detailed methodology for the quantification of pravastatin in human plasma.
1. Materials and Reagents
-
Pravastatin sodium salt (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)[1]
2. Standard Solutions Preparation
-
Pravastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve pravastatin sodium salt in methanol to obtain a final concentration of 1 mg/mL.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the pravastatin stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (350 ng/mL): Dilute the this compound stock solution with the dilution solution to achieve a final concentration of 350 ng/mL.[1]
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw frozen human plasma samples on ice.
-
To 250 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (350 ng/mL).[1]
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for UHPLC-MS/MS analysis.
4. UHPLC Conditions
-
UHPLC System: A suitable UHPLC system capable of delivering accurate and precise gradients.
-
Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 2 mM Ammonium formate (B1220265) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Isocratic elution with 80% Mobile Phase B.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
-
Run Time: 2 minutes.[1]
5. MS/MS Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
6. Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.
-
Linearity: The calibration curve was linear over the concentration range of 5.078 ng/mL to 210.534 ng/mL for pravastatin in human plasma.[1] The correlation coefficient (r²) was consistently greater than 0.99.[1]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, and within ±20% for the LLOQ.[1]
-
Recovery: The extraction recovery of pravastatin and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery for pravastatin was 87.50% and for a similar internal standard (omeprazole) was 93.55%.[1]
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The IS-normalized matrix factor was close to 1, indicating minimal matrix effects.[1]
-
Stability: The stability of pravastatin in plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Presentation
Table 1: UHPLC-MS/MS Method Parameters
| Parameter | Value |
| UHPLC System | |
| Column | Hypurity Advance C18, 50 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile: 2mM Ammonium Formate (80:20, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 2 minutes[1] |
| MS/MS System | |
| Ionization Mode | ESI Negative[1] |
| MRM Transition (Pravastatin) | m/z 423.1 → 321.2[1] |
| MRM Transition (IS) | To be optimized for this compound |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 5.078 – 210.534 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5.078 ng/mL[1] |
| Intra-day Precision (%CV) | < 9%[1] |
| Inter-day Precision (%CV) | < 9%[1] |
| Accuracy (% Nominal) | Within 85-115% |
| Recovery (Pravastatin) | 87.50%[1] |
Mandatory Visualization
Caption: Experimental workflow for pravastatin quantification.
Caption: Logical relationship for quantification.
References
Application Note: High-Throughput Analysis of Pravastatin in Human Plasma by LC-MS/MS Using a Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pravastatin (B1207561) is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[1] It is widely prescribed to treat hypercholesterolemia and reduce the risk of cardiovascular events. Accurate and reliable quantification of pravastatin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pravastatin in human plasma. The protocol incorporates a stable isotope-labeled internal standard (Pravastatin-d3) to ensure high accuracy and precision.[2][3] Three common sample preparation techniques are presented: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
This section outlines the detailed methodologies for the sample preparation and analysis of pravastatin in human plasma.
Materials and Reagents
-
Pravastatin sodium reference standard
-
Pravastatin-d3 sodium (internal standard, IS)[2]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), and methyl tertiary butyl ether[1][4]
-
Formic acid and ammonium (B1175870) acetate[1][2]
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of pravastatin and pravastatin-d3 in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions of pravastatin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of pravastatin-d3 at a suitable concentration (e.g., 100 ng/mL) in 30% acetonitrile.[2]
-
Calibration Standards and QC Samples: Spike blank human plasma with appropriate volumes of the pravastatin working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Procedures
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[5]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
To 500 µL of plasma sample, add 10 µL of the internal standard working solution and 10 µL of 10% (v/v) formic acid.[2]
-
Vortex for 1 minute.
-
Add 1.0 mL of ethyl acetate and vortex vigorously for 3 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]
-
Transfer the organic layer to a clean tube and repeat the extraction step.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[6]
-
To 250 µL of plasma sample, add 25 µL of the internal standard working solution and vortex.[6]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of washing solution (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with 1.0 mL of mobile phase.[6]
-
Inject an aliquot of the eluate into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Hypurity Advance C18, 50 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 2 mM ammonium formate (B1220265) or 5 mM ammonium acetate.[1][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data from validated methods for pravastatin analysis in human plasma.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80%[7] | 93.8% - 99.5%[2] | 87.5%[6] |
| Matrix Effect | Can be significant | Minimized with proper solvent selection[2] | Generally low[8] |
| Simplicity | High | Moderate | Moderate |
| Cost | Low | Low | High |
| Throughput | High | Moderate | Can be automated for high throughput |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.106 - 100 ng/mL[2][9] |
| Lower Limit of Quantification (LLOQ) | 0.106 ng/mL[2] |
| Intra-day Precision (%RSD) | < 10%[2] |
| Inter-day Precision (%RSD) | < 7%[2] |
| Intra-day Accuracy (%) | 97.2% - 104%[2] |
| Inter-day Accuracy (%) | 98.8% - 106%[2] |
Visualizations
Experimental Workflow
Caption: Workflow for Pravastatin Sample Preparation and Analysis.
Pravastatin Metabolism Pathway
Caption: Major Metabolic Pathways of Pravastatin.[10]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Development and Validation for the Determination of Pravastatin in Human Plasma by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
- 4. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03423A [pubs.rsc.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
Application Note: High-Throughput Analysis of Statins in Human Plasma using Solid-Phase Extraction with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of various statins in human plasma. The method incorporates the use of deuterated internal standards to ensure high accuracy and precision, compensating for variability during sample preparation and analysis. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in implementing this methodology.
Introduction
Statins are a class of lipid-lowering medications that act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Accurate measurement of statin concentrations in biological matrices is crucial for drug development, clinical trials, and personalized medicine. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[2] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is best practice in quantitative bioanalysis as it effectively corrects for matrix effects and variations in extraction recovery and instrument response.[3][4] This protocol provides a generalized yet detailed procedure for the extraction of common statins from human plasma, which can be adapted for specific statin compounds.
Statin Mechanism of Action: HMG-CoA Reductase Pathway
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.
Caption: Mechanism of action of statins via inhibition of the HMG-CoA reductase pathway.
Experimental Protocols
Materials and Reagents
-
Blank human plasma
-
Statin analytical standards (e.g., Atorvastatin, Simvastatin, Rosuvastatin, Pravastatin, Fluvastatin, Lovastatin, Pitavastatin)
-
Deuterated internal standards (e.g., Atorvastatin-d5, Simvastatin-d6, Rosuvastatin-d6)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB)
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each statin and deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a methanol/water (50:50, v/v) mixture to create a calibration curve ranging from 0.1 to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working internal standard solution by diluting the deuterated internal standard stock solutions to a final concentration of 100 ng/mL in methanol/water (50:50, v/v).
-
Sample Preparation: Thaw frozen human plasma samples to room temperature. For a 500 µL plasma sample, add 50 µL of the internal standard spiking solution. Vortex for 10 seconds.
Solid-Phase Extraction (SPE) Protocol
The following is a general SPE protocol that can be optimized for specific statins and SPE cartridge types.
Caption: General workflow for the solid-phase extraction of statins from plasma.
Detailed Steps:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the statins and internal standards from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of statins.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended for high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the SPE-LC-MS/MS analysis of various statins from human plasma, compiled from multiple sources.
Table 1: Linearity and Sensitivity
| Statin | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Atorvastatin | 0.1 - 20 | 0.05 | [5] |
| o-hydroxyatorvastatin | 0.5 - 20 | 0.1 | [5] |
| p-hydroxyatorvastatin | 0.5 - 20 | 0.13 | [5] |
| Atorvastatin Lactone | 0.1 - 20 | 0.05 | [5] |
| Rosuvastatin | 1 - 1000 | 1 | [6] |
| Simvastatin | 0.2 - 40 | 0.2 | [7] |
| Pravastatin | 0.1 - 100 | 0.1 | [3] |
| Pitavastatin | 0.08 - 50 | 0.08 | [8] |
Table 2: Recovery and Precision
| Statin | Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |
| Atorvastatin | >85 | <10 | <10 | [5] |
| Rosuvastatin | 93.3 | 2.7 | <15 | [8] |
| Simvastatin | >80 | 0.94 - 9.56 | 0.79 - 12 | [1][7] |
| Pravastatin | 75.7 - 82.1 | <10 | <10 | [3] |
| Pitavastatin | >85 | <15 | <15 | [8] |
Conclusion
The solid-phase extraction protocol detailed in this application note, coupled with the use of deuterated internal standards and LC-MS/MS analysis, provides a robust, accurate, and sensitive method for the quantification of various statins in human plasma. The provided experimental details and performance data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. The adaptability of this method allows for its application to a wide range of statin compounds, making it a cornerstone for bioanalytical studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Efficiency Liquid-Liquid Extraction of Pravastatin from Human Urine Samples for Pharmacokinetic and Clinical Studies
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of pravastatin (B1207561) in human urine samples. Pravastatin, a hydrophilic HMG-CoA reductase inhibitor, presents unique challenges for extraction from complex biological matrices. The described method is optimized for high recovery and reproducibility, making it suitable for pharmacokinetic analysis, therapeutic drug monitoring, and clinical research. This protocol is designed for use with subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Pravastatin is a widely prescribed medication for the management of hypercholesterolemia. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics, metabolism, and patient compliance. Liquid-liquid extraction is a fundamental sample preparation technique that isolates analytes from interfering matrix components, thereby enhancing the sensitivity and accuracy of downstream analysis.[1] While simpler methods like dilution may be employed, LLE offers superior sample cleanup, which can be critical for sensitive analytical instrumentation.[2] This protocol provides a detailed procedure for the efficient extraction of pravastatin from urine, ensuring high-quality data for research and clinical applications.
Experimental Protocols
Materials and Reagents
-
Pravastatin sodium salt (analytical standard)
-
Internal Standard (IS), e.g., pravastatin-d3
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (ACS grade)
-
Ammonium (B1175870) acetate (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Human urine (blank)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Pravastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pravastatin sodium salt in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., pravastatin-d3) in methanol.
-
Extraction Solvent: Prepare ethyl acetate containing 0.1% formic acid.
-
Reconstitution Solvent: Prepare a mixture of aqueous ammonium acetate buffer (e.g., 10 mM, pH 4.5) and acetonitrile. The exact ratio should be optimized to match the initial mobile phase conditions of the analytical method.[2]
Sample Pretreatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Use the supernatant for the extraction procedure.
Liquid-Liquid Extraction Procedure
-
Pipette 500 µL of the pretreated urine sample into a clean glass test tube.
-
Add a specific volume of the internal standard working solution to each sample, except for the blank.
-
Acidify the urine sample by adding a small volume of formic acid to adjust the pH to approximately 4.0. This step is crucial as pravastatin is an acidic compound and its extraction efficiency is pH-dependent.[2]
-
Add 2 mL of the extraction solvent (ethyl acetate with 0.1% formic acid) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the two phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction process (steps 4-7) on the remaining aqueous layer to maximize recovery.[2] Combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the liquid-liquid extraction of pravastatin from urine, based on typical performance metrics found in the literature.
| Parameter | Value | Reference |
| Extraction Recovery | 92% - 101% | [3][4] |
| Lower Limit of Quantification (LLOQ) | 19.7 ng/mL | [2] |
| Linearity Range | 19.7 - 2460 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 6% | [2] |
| Inter-day Precision (%RSD) | < 2% | [2] |
| Intra-day Accuracy | 98.2% - 105% | [2] |
| Inter-day Accuracy | 99.2% - 104% | [2] |
Mandatory Visualization
Caption: Workflow for the liquid-liquid extraction of pravastatin from urine.
Discussion
The presented liquid-liquid extraction protocol provides an effective method for the isolation and purification of pravastatin from human urine. The acidification of the sample is a critical step that protonates the carboxylic acid moiety of pravastatin, increasing its partitioning into the organic solvent. The use of ethyl acetate with a small percentage of formic acid further enhances extraction efficiency.[2] A double extraction step is recommended to ensure high recovery rates.[2]
While solid-phase extraction (SPE) is another common technique for pravastatin extraction, LLE is often simpler, more cost-effective, and can provide very clean extracts when optimized.[2] The choice between LLE and other methods will depend on the specific requirements of the study, available resources, and the desired level of automation.
The subsequent analysis is typically performed using reverse-phase HPLC with UV or mass spectrometric detection.[5][6] The choice of detector will influence the required sensitivity and selectivity of the overall method. For highly sensitive and specific quantification, LC-MS/MS is the preferred technique.[2][3][4]
Conclusion
This application note provides a detailed and reliable liquid-liquid extraction protocol for the determination of pravastatin in human urine. The method is characterized by high recovery, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals in the field of pharmacology and clinical chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of ESI-MS/MS Parameters for the Detection of Pravastatin Lactone-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravastatin (B1207561), a widely prescribed medication for the management of hypercholesterolemia, undergoes metabolic conversion to various forms, including its inactive lactone metabolite. The use of stable isotope-labeled internal standards, such as Pravastatin Lactone-D3, is critical for the accurate quantification of pravastatin and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a comprehensive guide to the optimization of electrospray ionization (ESI)-MS/MS parameters for the sensitive and specific detection of this compound. The protocols outlined herein are intended to serve as a foundational methodology for researchers developing robust bioanalytical methods.
Chemical Information
-
Compound: this compound
Quantitative Data Summary
The following tables summarize typical starting parameters for the analysis of Pravastatin Lactone and related compounds. It is imperative to note that optimal parameters for this compound should be determined empirically using the protocols described in Section 4.
Table 1: Reported MRM Transitions for Pravastatin Lactone and Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Pravastatin Lactone | 407.46 [M+H]⁺ | 183.22 | Positive ESI | [3] |
| [²H₃]-Pravalactone | 441.2 | 269.1 | Positive ESI | [4][5] |
Table 2: Proposed MRM Transition for this compound
| Analyte | Precursor Ion (m/z) | Putative Product Ion(s) (m/z) | Ionization Mode |
| This compound | 413.5 [M+H]⁺ | To be determined experimentally | Positive ESI |
Note: The precursor ion for this compound is proposed based on the addition of a proton to the molecular weight (409.53 + 3 Da for D3 + 1 Da for H⁺). The product ions must be determined through experimental optimization.
Table 3: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACE Excel 3 SuperC18 (100 x 3.0 mm)[3] |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) pH 4.5 in H₂O[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40 °C[3] |
Experimental Protocols
Stock Solution and Working Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).
-
Working Standard Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a working standard solution for direct infusion and optimization.
Direct Infusion and MS Parameter Optimization
This protocol describes the process of determining the optimal MS/MS parameters for this compound using direct infusion into the mass spectrometer.
-
Instrument Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Infuse the 1 µg/mL working standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Precursor Ion Identification (Q1 Scan):
-
Perform a full scan in the Q1 quadrupole to identify the precursor ion of this compound. Based on its molecular weight, the expected [M+H]⁺ ion is approximately m/z 413.5.
-
-
Product Ion Identification (Product Ion Scan):
-
Select the identified precursor ion (m/z 413.5) in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions generated in the collision cell.
-
Vary the collision energy (CE) in a stepwise manner (e.g., from 5 eV to 50 eV in 5 eV increments) to find the energy that yields the most intense and specific product ions.
-
-
Optimization of Compound-Dependent Parameters:
-
Select the most intense and specific precursor-product ion transition for Multiple Reaction Monitoring (MRM).
-
While infusing the working standard, optimize the declustering potential (DP) or cone voltage to maximize the precursor ion intensity.
-
Fine-tune the collision energy (CE) for the selected MRM transition to maximize the product ion intensity.
-
Optimize the collision cell exit potential (CXP) for efficient ion transmission.
-
-
Optimization of Source-Dependent Parameters:
-
Optimize the ESI source parameters to maximize the signal intensity and stability. These parameters typically include:
-
IonSpray Voltage
-
Source Temperature
-
Nebulizer Gas (Gas 1)
-
Heater Gas (Gas 2)
-
Curtain Gas
-
-
LC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Utilize a suitable C18 reversed-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). An example gradient is provided in Table 3.
-
Set an appropriate flow rate and column temperature.
-
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive ESI and MRM mode.
-
Enter the optimized MRM transition (precursor and product ions) and compound-dependent parameters (DP, CE, CXP) for this compound.
-
Use the optimized source-dependent parameters.
-
-
Data Acquisition and Processing:
-
Acquire data using the developed LC-MS/MS method.
-
Process the data using the appropriate software to integrate the peak area for this compound.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mac-mod.com [mac-mod.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pravastatin and Pravastatin Lactone-D3 using LC-MS/MS
Introduction
Pravastatin (B1207561) is a widely prescribed medication for the reduction of cholesterol and the prevention of cardiovascular disease. It belongs to the statin class of drugs, which act by inhibiting HMG-CoA reductase. Accurate quantification of pravastatin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Pravastatin can exist in equilibrium with its lactone form, and deuterated analogs such as Pravastatin Lactone-D3 are commonly used as internal standards for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the simultaneous quantification of pravastatin and the use of this compound as an internal standard, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Analytical Method
This method employs a robust LC-MS/MS approach for the sensitive and selective quantification of pravastatin, with this compound serving as the internal standard to ensure accuracy and precision.
MRM Transitions and Mass Spectrometric Parameters
The selection of appropriate MRM transitions is critical for the specificity of the analytical method. The following transitions have been optimized for the analysis of pravastatin and its deuterated internal standard. Pravastatin is typically analyzed in negative ion mode, while its lactone form is analyzed in positive ion mode.[1][2][3][4]
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) | Declustering Potential (V) |
| Pravastatin | 423.2 | 321.1 | Negative ESI | -35 | -70 |
| Pravastatin-D3 (Internal Standard) | 426.2 | 321.1 | Negative ESI | -35 | -70 |
| Pravastatin Lactone | 438.2 | 183.1 | Positive ESI | 25 | 50 |
| This compound (Internal Standard) | 441.2 | 269.1 | Positive ESI | 25 | 50 |
Note: Collision Energy and Declustering Potential values are typical starting points and may require optimization based on the specific mass spectrometer used.
Liquid Chromatography Conditions
Chromatographic separation is essential to resolve the analytes from matrix interferences. A reverse-phase C18 column is commonly employed for this purpose.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Methylammonium (B1206745) Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Standard and Sample Preparation
a. Stock Solutions:
-
Prepare individual stock solutions of pravastatin and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions in a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into the blank matrix to create the calibration curve.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.
c. Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a blank biological matrix (e.g., plasma, serum). A typical calibration range is 0.5 to 200 ng/mL.[5][6]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Extraction (Solid-Phase Extraction - SPE)
Solid-phase extraction is a widely used technique for cleaning up and concentrating samples prior to LC-MS/MS analysis.[2][3][7][8]
a. Sample Pre-treatment:
-
To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 4.5) to stabilize the analytes.[2][3]
-
Vortex for 30 seconds.
b. SPE Procedure:
-
Condition an appropriate SPE cartridge (e.g., Hydrophilic-Lipophilic Balanced, HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (20% acetonitrile in 10 mM methylammonium acetate, pH 4.5).
-
Vortex and transfer to an autosampler vial for analysis.
Data Analysis
-
Quantify the peak areas of pravastatin and this compound using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of pravastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Pravastatin.
Caption: Interconversion between Pravastatin and its Lactone form.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of pravastatin in biological matrices using this compound as an internal standard. The described LC-MS/MS method with MRM detection offers high sensitivity, specificity, and reliability, making it suitable for a wide range of research and clinical applications. The provided experimental details and workflows can be adapted to specific laboratory instrumentation and requirements. Proper sample handling, particularly pH control, is crucial to prevent the interconversion between the acid and lactone forms of pravastatin, ensuring accurate analytical results.
References
- 1. Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-line extraction coupled with liquid chromatography tandem mass spectrometry for quantitation of pravastatin and its metabolite in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Quantitative determination of pravastatin and R-416, its main metabolite in human plasma, by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pravastatin Lactone-D3 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pravastatin (B1207561), a hydrophilic inhibitor of HMG-CoA reductase, is utilized in the treatment of hypercholesterolemia in both adult and pediatric populations. The study of its pharmacokinetics (PK) in children is crucial for appropriate dose determination and to ensure safety and efficacy. Pediatric pharmacokinetic studies often present challenges due to limited blood sample volumes. Consequently, highly sensitive and specific bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.
The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS bioanalysis, as they compensate for variability during sample preparation and analysis. Pravastatin Lactone-D3, a deuterated form of pravastatin's inactive lactone metabolite, serves as an ideal internal standard for the quantification of pravalactone.[1] In acidic conditions, pravastatin is in equilibrium with its lactone form, pravalactone. Therefore, the simultaneous quantification of both pravastatin and pravalactone is essential for a comprehensive pharmacokinetic assessment.
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method allows for the simultaneous measurement of pravastatin, its metabolites, and pravalactone in small plasma volumes (e.g., 100 µL), making it highly suitable for pediatric studies.[1][2] This methodology involves stabilizing the analytes in an acidic buffer, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a C18 column with a gradient elution, and detection is performed by a tandem mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes to concurrently measure pravastatin and pravalactone.[1]
The application of such methods has been successfully demonstrated in pharmacokinetic studies of pravastatin in children with conditions like familial hypercholesterolemia and in pediatric cardiac transplant recipients.[3][4] These studies have provided valuable data on the absorption, distribution, metabolism, and excretion of pravastatin in these specific pediatric populations, informing appropriate dosing regimens.
Pediatric Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of pravastatin observed in various pediatric populations.
Table 1: Single-Dose Pharmacokinetics of Pravastatin (10 mg) in Pediatric Patients with Heterozygous Familial Hypercholesterolemia (HeFH)
| Parameter | Mean Value | Range | Reference |
| Cmax (ng/mL) | 15.7 | 1.6 - 55.0 | [3] |
| Tmax (hours) | 1.4 | 0.5 - 4.0 | [3] |
| AUC (ng·h/mL) | 26.6 | 5.7 - 58.9 | [3] |
| t1/2 (hours) | 1.6 | 0.85 - 4.2 | [3] |
Table 2: Single-Dose Pharmacokinetics of Pravastatin (10 mg) in Pediatric Cardiac Transplant Recipients
| Parameter | Mean Value (± SD) | Range | Reference |
| Cmax (ng/mL) | 122.2 ± 88.2 | 11.4 - 305.0 | [4] |
| Tmax (hours) | 1.1 ± 0.4 | 0.5 - 2.0 | [4] |
| AUC0-10h (ng·h/mL) | 264.1 ± 192.4 | 30.8 - 701.6 | [4] |
| t1/2 (hours) | 1.2 ± 0.3 | 0.7 - 2.2 | [4] |
Table 3: Steady-State Pharmacokinetics of Pravastatin (20 mg daily) in Children with Familial Hypercholesterolemia
| Age Group | Cmax (µg/L) (mean ± SD) | AUC (µg·h/L) (mean ± SD) | t1/2 (hours) (mean ± SD) | Reference |
| Prepubertal | 52.1 ± 27.0 | 91.3 ± 39.7 | 2.5 ± 1.1 | [5] |
| Pubertal | 31.7 ± 29.2 | 69.3 ± 57.0 | 2.5 ± 1.1 | [5] |
Experimental Protocols
Protocol 1: Bioanalytical Method for the Quantification of Pravastatin and Pravalactone in Pediatric Plasma using UHPLC-MS/MS
This protocol is adapted from a validated method for pediatric pharmacokinetic studies.[1]
1. Materials and Reagents:
-
Pravastatin and Pravalactone analytical standards
-
Pravastatin-D3 and this compound (internal standards)
-
Human plasma (EDTA)
-
0.1M Phosphate (B84403) Buffer (pH 4.5)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Methylammonium acetate (B1210297) buffer (10 mM, pH 4.5)
-
Hydrophilic Lipophilic Balance (HLB) solid-phase extraction (SPE) plates
2. Sample Preparation:
-
Thaw pediatric plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 100 µL of 0.1M phosphate buffer (pH 4.5) to stabilize the analytes.
-
Add the internal standard mix (containing Pravastatin-D3 and this compound) to each sample.
-
Vortex mix for 30 seconds.
-
Perform solid-phase extraction using an HLB plate.
-
Condition the plate with methanol followed by water.
-
Load the plasma mixture.
-
Wash the plate with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with an appropriate volume of elution solvent (e.g., acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (pH 4.5 buffer).
3. UHPLC Conditions:
-
Column: Cortecs™ C18 column (2.1 × 100 mm, 1.8 µm)[1]
-
Mobile Phase A: 10 mM Methylammonium acetate buffer (pH 4.5)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Gradient Elution: A suitable gradient to separate pravastatin, pravalactone, and their metabolites.
-
Injection Volume: 5-10 µL
4. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), with polarity switching.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the analytes in the pediatric plasma samples from the calibration curve.
Visualizations
Caption: Mechanism of action of Pravastatin.
Caption: Bioanalytical workflow for pediatric plasma.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
- 5. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: The Use of Deuterated Standards in Bioequivalence Studies of Pravastatin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravastatin (B1207561) is a widely prescribed HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2] Establishing the bioequivalence of generic pravastatin formulations is a critical step in their regulatory approval, ensuring that they perform comparably to the innovator product. Bioequivalence is typically demonstrated by comparing the pharmacokinetic profiles of the test and reference products in healthy volunteers.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for these studies due to its high sensitivity and selectivity.[1][5][6] To ensure the accuracy and precision of the quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of pravastatin (e.g., pravastatin-d3), is the industry standard.[][8][9][10][11] This application note provides a detailed protocol for the bioanalytical method validation and the design of a bioequivalence study for pravastatin formulations, emphasizing the critical role of deuterated internal standards.
Principle of Deuterated Internal Standards
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium.[9][10] This substitution results in a molecule with a higher mass that can be differentiated by the mass spectrometer, but with nearly identical physicochemical properties to the unlabeled analyte.[][11][12] By adding a known amount of the deuterated standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process, it co-elutes with the analyte and experiences similar variations in extraction recovery, matrix effects, and instrument response.[][9][10] This allows for accurate normalization of the analyte's signal, significantly improving the precision and accuracy of the quantification.[5][8]
Experimental Protocols
Bioanalytical Method for Pravastatin in Human Plasma using Pravastatin-d3 as Internal Standard
This protocol describes a validated LC-MS/MS method for the quantification of pravastatin in human plasma.
1. Materials and Reagents
-
Pravastatin sodium reference standard
-
Pravastatin-d3 sodium (internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tertiary butyl ether)
2. Preparation of Stock and Working Solutions
-
Pravastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve pravastatin sodium in methanol.
-
Pravastatin-d3 Stock Solution (100 ng/mL): Dissolve an appropriate amount of pravastatin-d3 sodium in 30% (v/v) acetonitrile.[2]
-
Working Standard Solutions: Prepare serial dilutions of the pravastatin stock solution in a mixture of acetonitrile and water (e.g., 60:40, v/v) to create calibration curve standards and quality control (QC) samples.[13]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the pravastatin-d3 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether, vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pravastatin: m/z 423.2 → 321.2 (example, specific ions to be optimized)
-
Pravastatin-d3: m/z 426.2 → 324.2 (example, specific ions to be optimized)
-
-
Optimize other MS parameters such as declustering potential, collision energy, and source temperature.
-
5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Summary of Bioanalytical Method Validation Parameters for Pravastatin
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998[1][14] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy | 0.1 - 2.5 ng/mL[2][6][14] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[2] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7%[2] |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 97.2% to 104%[2] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 98.8% to 106%[2] |
| Recovery (%) | Consistent, precise, and reproducible | 75.7% to 82.1%[6] |
| Matrix Effect | IS-normalized matrix factor close to 1 | CV < 15% |
| Stability (Freeze-thaw, short-term, long-term) | % Change within ±15% | Stable under typical storage and handling conditions[6] |
Bioequivalence Study Protocol for Pravastatin Formulations
1. Study Design
A single-dose, two-period, two-sequence, randomized crossover design under fasting conditions is standard for immediate-release pravastatin formulations.[15]
2. Study Population
-
Healthy adult male and/or non-pregnant, non-lactating female volunteers.[16]
-
Age: 18-55 years.
-
Body Mass Index (BMI): 19-26 kg/m ².[16]
-
Subjects undergo a comprehensive health screening, including physical examination, ECG, and clinical laboratory tests.[17]
3. Dosing and Washout Period
-
Dose: A single oral dose of a 40 mg or 80 mg pravastatin tablet (test or reference).[16][17][18]
-
Administration: Administered with a standard volume of water after an overnight fast of at least 10 hours.
-
Washout Period: A minimum of 7 days between the two study periods to ensure complete elimination of the drug from the body.[15]
4. Blood Sampling
Blood samples (e.g., 5 mL) are collected in K2EDTA tubes at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 14 hours post-dose.[15]
5. Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated for both test and reference products:
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
6. Statistical Analysis and Bioequivalence Criteria
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) should be within the acceptance range of 80.00% to 125.00%.[15]
Visualizations
Caption: Workflow of a Pravastatin Bioequivalence Study.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study on the bioequivalence of two formulations of pravastatin. Data from a crossover, randomised, open-label bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
Protocol for the Development and Validation of a Bioanalytical Method for Pravastatin
Application Note: This document provides a comprehensive protocol for the development and validation of a bioanalytical method for the quantitative determination of pravastatin (B1207561) in biological matrices, such as human plasma. The described method is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific technique widely used in pharmacokinetic and bioequivalence studies.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Pravastatin is a lipid-lowering drug that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[5] Accurate and reliable quantification of pravastatin in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This protocol outlines the procedures for sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation strategy in accordance with regulatory guidelines.[6][7][8]
Experimental Protocols
Materials and Reagents
-
Pravastatin sodium reference standard
-
Internal Standard (IS), e.g., Omeprazole or Pravastatin-d3[1][2]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water[1][3]
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate[1][3]
-
Formic acid[9]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction (LLE) solvents (e.g., methyl tertiary butyl ether)[1][3]
Instrumentation
A validated LC-MS/MS system is required, consisting of:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) system with a binary pump, autosampler, and column oven.[1]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]
-
Data acquisition and processing software (e.g., Analyst).[1]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of pravastatin and the internal standard (IS) in methanol at a concentration of approximately 1 mg/mL.[1] Store these solutions at 2-8°C, protected from light.[1]
-
Working Standard Solutions: On the day of analysis, prepare working standard solutions of pravastatin by serially diluting the stock solution with a suitable diluent (e.g., 80:20 v/v acetonitrile:water).[1]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.[1] A typical calibration curve ranges from 5 ng/mL to 200 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.[1]
Sample Preparation
Two common methods for sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.4.1. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridges (e.g., Strata-X, 30 mg/1cc) with 1.0 mL of methanol followed by 1.0 mL of milli-Q water.[1]
-
Loading: To 250 µL of plasma sample, add 25 µL of the internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of a suitable washing solution to remove interferences.[1]
-
Elution: Elute the analyte and internal standard with two 0.5 mL aliquots of the mobile phase.[1]
-
Injection: Transfer the eluate to an autosampler vial and inject a specific volume (e.g., 10 µL) into the LC-MS/MS system.[1]
2.4.2. Liquid-Liquid Extraction (LLE) Protocol
-
Extraction: To a known volume of plasma, add the internal standard and an appropriate volume of extraction solvent (e.g., methyl tertiary butyl ether).[3]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[2][3]
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions:
-
Column: A C18 column is commonly used, for example, a Hypurity Advance C18 (50 x 4.6 mm, 5µm).[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 2 mM ammonium formate (e.g., 80:20, v/v).[1]
-
Flow Rate: A flow rate of 0.5 mL/min to 0.8 mL/min is generally used.[1][3]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.[1]
-
Injection Volume: A typical injection volume is 10 µL.[1]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is often employed for pravastatin.[1]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for pravastatin and the internal standard. For pravastatin, a common transition is m/z 423.1 → 321.2.[1]
-
Optimization: Optimize the mass spectrometer parameters, such as declustering potential, collision energy, and source temperature, to achieve maximum sensitivity.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability.[6][7][8] The validation should include the following parameters:
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to ensure that no endogenous components interfere with the detection of pravastatin or the internal standard.[1]
Linearity and Calibration Curve
The calibration curve should be linear over the expected concentration range of the study samples.[1] The linearity is assessed by a weighted linear regression analysis of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be greater than 0.99.[3]
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[1][2] The precision, expressed as the coefficient of variation (%CV), should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).
Recovery
The extraction recovery of pravastatin and the internal standard is determined by comparing the peak areas of extracted samples with those of unextracted standards.[1][2]
Matrix Effect
The matrix effect is assessed to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the biological matrix. This is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.[1]
Stability
The stability of pravastatin in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes:
-
Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.[10]
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a specified period.
-
Long-Term Stability: Stability under frozen storage conditions (-20°C or -70°C) for an extended period.[10]
-
Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.[10]
Data Presentation
Summarize all quantitative data from the validation experiments in clearly structured tables for easy comparison.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity Range (ng/mL) | Defined Range | 5.078 – 210.534[1] |
| Regression Equation | y = mx + c | - |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.9986[1] |
| Weighting Factor | 1/x or 1/x² | - |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.089[1] | < 10%[2] | 97.2% - 104%[2] | < 7%[2] | 98.8% - 106%[2] |
| Low (LQC) | 13.123[1] | < 10%[2] | 97.2% - 104%[2] | < 7%[2] | 98.8% - 106%[2] |
| Medium (MQC) | 90.224[1] | < 10%[2] | 97.2% - 104%[2] | < 7%[2] | 98.8% - 106%[2] |
| High (HQC) | 164.044[1] | < 10%[2] | 97.2% - 104%[2] | < 7%[2] | 98.8% - 106%[2] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | IS-Normalized Matrix Factor |
| Pravastatin | 87.50%[1] | 0.943[1] |
| Internal Standard | 93.55%[1] | - |
Table 4: Stability Data Summary
| Stability Test | Storage Conditions | Duration | % Change from Nominal |
| Freeze-Thaw | 3 cycles, -20°C to RT | 72 hours | < 15% |
| Bench-Top | Room Temperature | 6 hours | < 15% |
| Long-Term | -70°C | 77 days[10] | < 15% |
| Autosampler | 5°C | 24 hours | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method of pravastatin.
Caption: Logical relationship of the bioanalytical method validation process.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. japsr.in [japsr.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Internal Standard Selection in Quantitative Bioanalysis of Statins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative bioanalysis of statins, a class of drugs widely prescribed to lower cholesterol, is fundamental to pharmacokinetic, pharmacodynamic, and bioequivalence studies. The accuracy and reliability of these analyses, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critically dependent on the appropriate selection and use of an internal standard (IS). An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation, chromatography, and detection.[1][2][3] This document provides detailed criteria, protocols, and data to guide the selection of a suitable internal standard for the quantitative bioanalysis of statins.
Core Principles of Internal Standard Selection
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves identically throughout the analytical process.[3][4] This allows the IS to effectively compensate for variations in sample extraction, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[4] There are two primary categories of internal standards used in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[4][5] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2][6] This modification increases the molecular weight without significantly altering the chemical and physical properties.[4]
-
Structural Analog Internal Standards: These are molecules that are structurally similar to the analyte but are not isotopically labeled.[1][5] They are often a more cost-effective option, particularly in the early stages of drug development, but may not always perfectly track the analyte's behavior in complex biological matrices.[5]
Key Selection Criteria
The selection of an appropriate internal standard is a critical step in method development. The following criteria should be carefully considered:
| Criteria | Rationale |
| Structural Similarity | The IS should have a chemical structure as close to the analyte as possible to ensure similar behavior during sample processing and analysis.[7] |
| Physicochemical Properties | Polarity, pKa, and ionization efficiency should be comparable to the analyte to ensure similar extraction recovery and mass spectrometric response.[1] |
| Chromatographic Behavior | The IS should ideally co-elute with the analyte, especially for SIL-IS, to experience the same matrix effects. Note that deuterium (B1214612) labeling can sometimes cause a slight shift in retention time.[2] For structural analogs, chromatographic resolution from the analyte is necessary.[8] |
| Mass Spectrometric Detection | The IS should have a distinct mass-to-charge ratio (m/z) from the analyte to prevent cross-talk. For SIL-IS, a mass difference of at least 4-5 Da is recommended.[2] The fragmentation pattern should also be similar to the analyte.[8] |
| Purity | The IS must be of high purity to avoid interference with the analyte quantification. The presence of the unlabeled analyte as an impurity in the SIL-IS can lead to inaccurate results.[2] |
| Stability | The IS must be stable in the biological matrix and throughout the entire sample preparation and analysis process.[9] |
| Commercial Availability and Cost | The availability and cost of the IS are practical considerations. SIL-IS are generally more expensive and may have longer lead times for custom synthesis.[1] |
| Absence in Matrix | The IS should not be endogenously present in the biological matrix being analyzed.[10] |
Recommended Internal Standards for Common Statins
The choice of IS will depend on the specific statin being analyzed and the requirements of the study. Below is a summary of commonly used internal standards for several statins:
| Statin | Recommended Internal Standard(s) | Type | Rationale/Comments |
| Simvastatin (B1681759) | Simvastatin-d6 | SIL-IS | Considered the "gold standard" for simvastatin analysis, providing superior precision and correction for matrix effects compared to structural analogs.[4][5] |
| Lovastatin | Structural Analog | A closely related statin that has been successfully used as an IS. It is a more cost-effective alternative to Simvastatin-d6.[5] | |
| Atorvastatin (B1662188) | Atorvastatin-d5 | SIL-IS | Preferred for its ability to closely track the analyte and compensate for variability.[11] |
| Diclofenac | Structural Analog | Has been used in HPLC-UV methods for atorvastatin quantification.[12] | |
| Rosuvastatin (B1679574) | Rosuvastatin-d6 | SIL-IS | Recommended for accurate and precise quantification. |
| Multiple Statins | Fluvastatin | Structural Analog | Used as an IS in a method for the simultaneous analysis of simvastatin, atorvastatin, and rosuvastatin.[13][14] |
| Diazepam-d5 and Pentobarbital-d5 | SIL-IS (for different ionization modes) | Employed in a multi-statin analysis method.[11] |
Experimental Protocols
Internal Standard Stock and Working Solution Preparation
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
-
Internal Standard (e.g., Simvastatin-d6)
-
HPLC-grade methanol (B129727) or acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Accurately weigh a suitable amount of the internal standard (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolve the weighed IS in a small volume of the appropriate solvent (e.g., methanol) in a Class A volumetric flask (e.g., 1 mL).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with the solvent and mix thoroughly to create the stock solution (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
-
Prepare a working solution by diluting the stock solution with the appropriate solvent to a final concentration that will result in a significant and reproducible response in the analytical system (e.g., 100 ng/mL). The concentration of the IS should ideally be in the mid-range of the calibration curve.[2]
Sample Preparation using Protein Precipitation
Objective: To extract the statin analyte and internal standard from a biological matrix (e.g., plasma) while removing proteins that can interfere with the analysis.
Materials:
-
Biological matrix samples (plasma, serum)
-
Internal Standard working solution
-
Precipitating solvent (e.g., ice-cold acetonitrile)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Aliquot a specific volume of the biological matrix (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small, precise volume of the IS working solution (e.g., 10 µL) to each sample, calibrator, and quality control, except for the blank matrix.[4]
-
Vortex mix for 30 seconds to ensure thorough mixing of the IS with the matrix.[4]
-
Add a larger volume of the cold precipitating solvent (e.g., 300 µL of acetonitrile) to precipitate the proteins.
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Evaluation of Internal Standard Performance
Objective: To validate that the selected internal standard is performing adequately according to regulatory guidelines.[9][15][16]
Methodology:
-
Selectivity: Analyze at least six different lots of blank biological matrix to ensure that there are no endogenous interferences at the retention time of the internal standard. The response of any interfering peak should be less than 5% of the IS response in the LLOQ sample.[15]
-
Matrix Effect: Evaluate the matrix effect by comparing the IS response in post-extraction spiked samples from at least six different lots of matrix to the IS response in a neat solution. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
-
Internal Standard Response Variability: During a sample analysis run, the IS response should be monitored. While some variability is expected, significant and inconsistent changes may indicate problems with sample processing or instrument performance.[1][7] As a general guide, IS responses that are <50% or >150% of the mean IS response may warrant investigation and potential reanalysis.[1]
-
Cross-Interference: Assess the potential for the analyte to interfere with the IS signal and vice-versa. According to ICH M10 guidelines, the analyte's contribution to the IS response should be ≤5% of the IS response, and the IS's contribution to the analyte signal at the LLOQ should be ≤20%.[2]
Visualizations
Caption: Workflow for the selection of an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion
The selection of a suitable internal standard is paramount for the development of a robust and reliable quantitative bioanalytical method for statins. While stable isotope-labeled internal standards are the preferred choice due to their ability to accurately track the analyte, structural analogs can be a viable alternative when properly validated. By following the selection criteria and experimental protocols outlined in this document, researchers can confidently choose an internal standard that will ensure the accuracy and precision of their bioanalytical data, ultimately contributing to the successful development and monitoring of statin therapies.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. en.cmicgroup.com [en.cmicgroup.com]
- 8. cerilliant.com [cerilliant.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Addressing ion suppression in ESI-MS for statin analysis
Welcome to the technical support center for the analysis of statins using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in the ESI-MS analysis of statins?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (e.g., a statin) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] In the bioanalysis of statins from complex matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2][4]
Q2: How can I identify if my statin analysis is affected by ion suppression?
A2: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression occurs.[1][5] A standard solution of the statin is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant drop in the statin's baseline signal indicates the retention time of interfering components.[1][2]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression.[2] The peak area of a statin spiked into a pre-extracted blank matrix is compared to the peak area of the statin in a neat solution. The matrix effect is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.[1]
Q3: What are the most common sources of ion suppression in statin bioanalysis?
A3: The most common sources of ion suppression in the analysis of statins from biological samples are:
-
Phospholipids: These are major components of cell membranes and are highly abundant in plasma samples.[4][6] They are known to cause significant ion suppression in ESI-MS.[6][7]
-
Salts and Buffers: Non-volatile salts and buffers (e.g., phosphate (B84403) buffers) from sample collection or preparation can crystallize in the ESI source, leading to reduced signal and contamination.[8][9]
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still cause ion source contamination and suppression.[1]
-
Exogenous Substances: Contaminants from sample collection tubes, plasticware (plasticizers), or dosing vehicles can also interfere with ionization.[2][10]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) help in addressing ion suppression for statin analysis?
A4: Using a stable isotope-labeled internal standard, such as Simvastatin-d6 for the analysis of simvastatin, is the most effective way to compensate for ion suppression.[1] A SIL-IS is chemically identical to the analyte and therefore co-elutes chromatographically, experiencing the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the ESI-MS analysis of statins.
Problem 1: Low and inconsistent signal intensity for the statin analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.[1][8]
-
Troubleshooting Steps:
-
Improve Sample Preparation: If using protein precipitation, consider switching to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][8]
-
Optimize Chromatography: Modify the chromatographic gradient to separate the statin peak from regions of major ion suppression.[1][3] Switching from acetonitrile (B52724) to methanol (B129727) as the organic modifier, or vice-versa, can also alter selectivity.[2]
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for the specific statin being analyzed to compensate for signal variability.[1]
-
Problem 2: Poor peak shape (tailing or fronting).
-
Possible Cause: Inappropriate column chemistry, mobile phase pH, or column overload.[11]
-
Troubleshooting Steps:
-
Evaluate Column Chemistry: Screen different C18 columns or consider a column with a different stationary phase (e.g., phenyl-hexyl).[2]
-
Adjust Mobile Phase pH: Statins can be sensitive to pH. For positive ion mode, volatile acids like formic acid or ammonium (B1175870) formate (B1220265) are commonly used to improve peak shape and ionization.[2][9]
-
Reduce Injection Volume/Concentration: Column overload can lead to peak fronting. Try reducing the amount of sample injected onto the column.[11]
-
Problem 3: Non-linear calibration curve, especially at lower concentrations.
-
Possible Cause: Uncompensated ion suppression affecting the accuracy of the standards.[1]
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples (e.g., blank plasma).[8] This ensures that the standards and samples experience similar matrix effects, leading to a more accurate calibration curve.[1]
-
Verify Internal Standard Performance: The peak area of the internal standard should be consistent across all samples. Significant variation can indicate issues with the sample preparation or the analytical system.[1]
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
This protocol helps to identify chromatographic regions where ion suppression occurs.[1][5]
-
Prepare an Infusion Solution: Prepare a solution of the statin analyte (e.g., 100 ng/mL) in the mobile phase.
-
System Setup: Configure the LC-MS/MS system for the analysis. Use a syringe pump and a T-connector to continuously infuse the statin solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[1][2]
-
Equilibrate: Allow the infusion to proceed until a stable baseline signal for the statin is observed.[2]
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., protein-precipitated plasma).
-
Analyze Chromatogram: Monitor the statin's MRM transition. Dips in the baseline signal indicate regions of ion suppression.[1]
Protocol 2: Sample Preparation for Statin Analysis from Human Plasma
Below are examples of sample preparation methods that have been used for the analysis of various statins.
| Statin | Sample Preparation Method | Reference |
| Atorvastatin | Liquid-Liquid Extraction (LLE): Human plasma samples were extracted using methyl tert-butyl ether.[12] | [12] |
| Simvastatin | Protein Precipitation: Acetonitrile was added to plasma samples, vortexed, and centrifuged to precipitate proteins.[13] | [13] |
| Rosuvastatin (B1679574) | Liquid-Liquid Extraction (LLE): The analyte and internal standard were extracted from plasma using a one-step LLE with ether.[14] | [14] |
| Multiple Statins | Protein Precipitation: Acetonitrile was added to plasma containing simvastatin, lovastatin, and atorvastatin, followed by centrifugation. The supernatant was then evaporated and reconstituted.[13] | [13] |
Detailed Protocol for Atorvastatin using Protein Precipitation[15]:
-
A simple protein-precipitation method can be used for plasma pre-treatment.
-
This method, when coupled with a high-sensitivity LC-MS/MS system, can achieve a lower limit of quantification (LLOQ) of 40 pg/mL.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques on reducing ion suppression for a drug molecule. While not specific to statins, it illustrates a general trend.
| Sample Preparation Technique | Initial Loss in ESI Response (%) |
| Liquid-Liquid Extraction (LLE) | ~10% |
| Solid-Phase Extraction (SPE) | ~15-25% |
| Protein Precipitation | ~40-60% |
Data adapted from a study on a different drug molecule to illustrate the comparative effectiveness of sample preparation techniques in mitigating ion suppression.[3]
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation techniques for matrix interference removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 10. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Stability of Pravastatin Lactone-D3 in plasma and urine under different storage conditions
This technical support center provides guidance on the stability of Pravastatin (B1207561) Lactone-D3 in plasma and urine samples under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure sample integrity and data accuracy during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pravastatin Lactone-D3 concentrations are lower than expected in plasma samples stored at room temperature. What could be the cause?
A1: Pravastatin and its lactone form can be unstable at room temperature over extended periods. For short-term storage (up to 4 hours) at room temperature (22–25°C), the stability should be within acceptable limits (93.1% to 96.9% accuracy in plasma).[1] If your samples were stored for longer, degradation may have occurred. It is recommended to process samples as quickly as possible or store them at lower temperatures.
Q2: I subjected my plasma and urine samples to multiple freeze-thaw cycles. How will this affect the stability of this compound?
A2: Studies on pravastatin have shown that it is stable for at least three freeze-thaw cycles when stored at -70°C.[1] The accuracy in plasma after three cycles ranged from 93.3% to 97.6%, and in urine, it was between 94.3% and 105%.[1] If you have exceeded three cycles, it is advisable to perform a stability test on a subset of samples to confirm the integrity of the analyte.
Q3: What is the recommended long-term storage temperature for plasma and urine samples containing this compound?
A3: For long-term storage (up to 30 days), it is recommended to store plasma and urine samples at -70°C.[1] Under these conditions, pravastatin has been shown to be stable.[1] Some product information for pravastatin lactone also suggests storage at -80°C in solvent for up to 6 months.[2]
Q4: I am seeing interconversion between the lactone and hydroxy acid forms of pravastatin in my samples. How can I minimize this?
A4: The interconversion between the lactone and the active hydroxy acid form is pH-dependent. To stabilize the analytes and retard this interconversion, it is recommended to dilute the plasma samples in a pH 4.5 buffer.[3][4] Acidic conditions are known to minimize the interconversion of statins.[5]
Q5: What general precautions should I take when handling this compound and samples containing it?
A5: As a general guideline, store the neat compound in tightly closed containers, protected from light and moisture.[6] For solutions, especially in organic solvents, storage at -20°C for up to a month or -80°C for up to six months is recommended, with protection from light.[2] When handling biological samples, avoid prolonged exposure to room temperature and minimize freeze-thaw cycles.
Stability Data Summary
The following tables summarize the stability of pravastatin (as a proxy for this compound) in human plasma and urine under different storage conditions, based on available literature.
Table 1: Short-Term Stability at Room Temperature (22–25°C)
| Matrix | Duration | Analyte Concentration | Accuracy (%) | Precision (% RSD) |
| Plasma | 4 hours | Low & High QC | 93.1 - 96.9 | < 6 |
| Urine | 4 hours | Low & High QC | 98.0 - 100 | < 6 |
Data adapted from a study on pravastatin and its 3α-hydroxy metabolite.[1]
Table 2: Freeze-Thaw Stability (-70°C to Room Temperature)
| Matrix | Number of Cycles | Analyte Concentration | Accuracy (%) | Precision (% RSD) |
| Plasma | 3 | Low & High QC | 93.3 - 97.6 | < 4 |
| Urine | 3 | Low & High QC | 94.3 - 105 | < 10 |
Data adapted from a study on pravastatin and its 3α-hydroxy metabolite.[1]
Table 3: Long-Term Stability at -70°C
| Matrix | Duration | Analyte Concentration | Stability Assessment |
| Plasma | 30 days | Low & High QC | Stable |
| Urine | 30 days | Low & High QC | Stable |
Data adapted from a study on pravastatin and its 3α-hydroxy metabolite.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of pravastatin and its lactone form in biological matrices.
Sample Preparation for Stability Testing
This protocol outlines the preparation of plasma and urine samples for stability analysis.
-
Analyte Spiking: Prepare stock solutions of this compound in a suitable solvent (e.g., 30% v/v acetonitrile).[1] Spike blank human plasma or urine with the stock solution to achieve desired quality control (QC) concentrations (low, medium, and high).
-
Aliquoting: Aliquot the spiked samples into appropriately labeled polypropylene (B1209903) tubes for each storage condition to be tested (e.g., short-term room temperature, freeze-thaw, long-term frozen).
-
Baseline Samples: Analyze a set of freshly prepared spiked samples (T=0) to establish the baseline concentration.
-
Storage: Store the remaining aliquots under the specified conditions (e.g., 22–25°C for 4 hours, or -70°C for long-term and freeze-thaw studies).
-
Sample Analysis: After the specified storage duration or number of freeze-thaw cycles, process and analyze the samples using a validated analytical method.
Analytical Method: UHPLC-MS/MS
This is a general procedure for the quantitative determination of pravastatin and pravastatin lactone in plasma and urine.[5][7]
-
Sample Pre-treatment:
-
Plasma: Perform protein precipitation by adding acetonitrile (B52724). Follow this with microextraction by packed sorbent (MEPS) using a C8 sorbent.[5][7]
-
Stabilization: For improved stability, dilute plasma samples in a pH 4.5 buffer before extraction.[3]
-
-
Chromatographic Separation:
-
Column: Use a C18 analytical column (e.g., BEH C18, 50 mm × 2.1mm, 1.7 µm).[5][7]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of acetonitrile and 1mM ammonium (B1175870) acetate (B1210297) at pH 4.0.[5][7]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[3]
-
-
Mass Spectrometric Detection:
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in biological matrices.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability and data accuracy of this compound.
References
- 1. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clinivex.com [clinivex.com]
- 7. Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in the chromatography of pravastatin and its metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape and other common issues encountered during the chromatographic analysis of pravastatin (B1207561) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for pravastatin and its metabolites?
Poor peak shape in the chromatography of pravastatin and its metabolites is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of pravastatin and its metabolites, leading to peak tailing. This is a common issue for basic compounds.
-
Inappropriate Mobile Phase pH: The ionization state of pravastatin, which is an acidic compound, is highly dependent on the mobile phase pH. If the pH is not optimized, it can lead to poor peak shape and inconsistent retention times. When the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist, causing peak abnormalities.[1][2]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.[3][4]
-
Column Degradation: Over time, especially when using mobile phases with a high pH, the silica-based column packing can degrade, leading to a loss of efficiency and poor peak shape.[5]
-
Contamination: A blocked column inlet frit due to particulates from the sample or mobile phase can distort the sample band and cause peak shape issues for all analytes in the chromatogram.[5]
Q2: How does the mobile phase pH affect the peak shape of pravastatin?
The pH of the mobile phase is a critical parameter in the chromatography of pravastatin as it influences the ionization of the analyte, which in turn affects retention and peak shape.[6][7] For acidic compounds like pravastatin, a lower pH mobile phase will suppress ionization, leading to better retention on a reversed-phase column and often improved peak shape. Conversely, at a higher pH, pravastatin will be ionized, making it more polar and resulting in earlier elution. If the pH is not adequately controlled and buffered, it can lead to peak tailing or splitting.[1][2] For instance, adjusting the pH of the aqueous phase to approximately 4.5 has been shown to result in stable analysis of pravastatin and its metabolite.[8]
Q3: My pravastatin peak is tailing. What are the initial troubleshooting steps?
Peak tailing for pravastatin is a common issue. Here is a logical workflow to diagnose and resolve the problem:
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. moravek.com [moravek.com]
- 3. youtube.com [youtube.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium exchange potential in Pravastatin Lactone-D3 under acidic conditions
Welcome to the technical support center for Pravastatin (B1207561) Lactone-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium (B1214612) exchange under acidic conditions and to offer troubleshooting support for related experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Pravastatin Lactone-D3 in acidic environments.
| Issue | Potential Cause | Recommended Solution |
| Mass shift greater than expected (+2 Da instead of +1 Da for each hydroxyl group). | Acid-catalyzed hydrolysis of the lactone ring. Under acidic conditions, the lactone ring can open to form the corresponding hydroxy acid. This adds a water molecule (H₂O), which in a deuterated solvent (D₂O) will be D₂O, adding 2 Da to the mass, in addition to the exchange of the original hydroxyl protons. | Confirm the identity of the new species using tandem mass spectrometry (MS/MS). The fragmentation pattern will differ between the lactone and the open-chain acid. To minimize hydrolysis, conduct experiments at the mildest possible acidic pD and lowest effective temperature. |
| Inconsistent or lower-than-expected deuterium incorporation. | Back-exchange during analysis. After the labeling reaction is quenched, deuterium atoms on labile sites (hydroxyl groups) can exchange back to protons from the LC mobile phase or residual moisture. | 1. Optimize Quenching: Ensure the quenching buffer rapidly lowers the sample pH to ~2.5 and the temperature to 0°C.[1] 2. Minimize Analysis Time: Use a rapid UPLC/HPLC gradient to reduce the time the analyte is in a protic environment before reaching the mass spectrometer. 3. Cooled Chromatography: Maintain all components of the LC system (autosampler, column, tubing) at low temperatures (0-4°C) to slow the rate of back-exchange.[1] |
| The mass of this compound itself is stable, but new, heavier species appear over time. | The D3 label is on a non-labile carbon. The deuterium atoms in this compound are located on the methyl group of the butanoate ester, which is a non-labile C-D bond.[2][3] The new species are from the exchange of labile hydroxyl (-OH) protons and/or hydrolysis. | This is expected behavior. The D3-label serves as a stable internal marker. Focus your analysis on the mass shifts corresponding to the exchange at the two hydroxyl groups and the potential lactone hydrolysis. |
| Poor chromatographic peak shape or resolution. | On-column degradation or interaction. The acidic mobile phase required to minimize back-exchange can sometimes lead to on-column hydrolysis or interactions with the stationary phase. | Screen different reversed-phase columns (e.g., C18, C8) to find one that provides good peak shape under acidic conditions. Ensure the mobile phase is well-mixed and the pH is stable. |
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and where are the deuterium labels located?
A1: this compound is a deuterated isotopologue of Pravastatin Lactone. The three deuterium atoms are located on the methyl group of the (2S)-2-methylbutanoate side chain.[2][3] This is a stable, non-labile position, meaning these deuterium atoms will not exchange under typical acidic experimental conditions.
Q2: Which protons on this compound are expected to exchange for deuterium in an acidic D₂O solution?
A2: There are two labile protons on the molecule that will readily exchange with deuterium from the solvent. These are the protons of the two hydroxyl (-OH) groups on the hexahydronaphthalene (B12109599) and tetrahydropyran (B127337) ring systems. This exchange is an equilibrium reaction and occurs very rapidly.
Q3: What chemical transformations, other than deuterium exchange, can occur under acidic conditions?
A3: The primary chemical transformation is the acid-catalyzed hydrolysis of the lactone ring.[4] This reaction opens the six-membered tetrahydropyran ring to form the corresponding dihydroxy heptanoic acid derivative of pravastatin. This results in the addition of a water molecule (or D₂O in a deuterated solvent).
Q4: How quickly do the labile protons exchange?
A4: The exchange of protons on hydroxyl groups is extremely fast, typically occurring on a millisecond to second timescale upon exposure to D₂O.[5] For practical purposes in most LC-MS experiments, this exchange can be considered instantaneous.
Q5: How does pH affect the stability of the lactone ring?
A5: The lactone form of pravastatin is more stable at acidic pH compared to physiological or alkaline pH.[4] However, strong acidic conditions will still promote hydrolysis. The rate of hydrolysis is pH-dependent, with the degradation of pravastatin being more pronounced in acidic conditions compared to alkaline conditions.[4][6]
Q6: What is the primary purpose of using this compound in experiments?
A6: Due to the stability of the D3 label, this molecule is often used as an internal standard for the quantification of Pravastatin Lactone in biological matrices during pharmacokinetic studies.[7] Its utility in deuterium exchange experiments is to act as a stable core structure while observing exchange at other labile sites.
Quantitative Data Summary
The following tables provide quantitative data regarding the stability and exchange potential of Pravastatin Lactone under acidic conditions.
Table 1: pH-Dependent Hydrolysis of Pravastatin
This table summarizes the pseudo-first-order degradation rate constants (k) for pravastatin (the hydroxy acid form, which is in equilibrium with the lactone) at different pH values. Note that the degradation is significantly influenced by temperature.
| pH | Rate Constant (k) at 80°C (min⁻¹) | Half-life (t₁/₂) at 80°C (min) |
| 3 | 5.13 x 10⁻³ | ~135 |
| 5 | 3.62 x 10⁻³ | ~191 |
| 7 | 4.76 x 10⁻³ | ~146 |
| Data adapted from a stability study of pravastatin under hydrolytic conditions. The hydrolysis of the lactone form is a key degradation pathway in acidic media.[6] |
Table 2: Expected Deuterium Incorporation in this compound
This table outlines the expected mass shifts due to deuterium exchange at labile sites and potential hydrolysis under acidic conditions in a D₂O-based solvent.
| Site of Deuterium Incorporation | Number of Exchanged Protons | Expected Mass Increase (Da) | Relative Rate |
| Two Hydroxyl Groups (-OH) | 2 | +2 | Very Fast (seconds) |
| Lactone Hydrolysis (addition of D₂O) | N/A | +20 (from C₂₃H₃₁D₃O₆ to C₂₃H₃₁D₅O₇) | Slow (minutes to hours, pH and temperature-dependent) |
Experimental Protocols
Protocol: Monitoring Deuterium Exchange of this compound by LC-MS
This protocol provides a general methodology for analyzing the deuterium exchange and hydrolytic stability of this compound.
1. Materials and Reagents:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Acetonitrile-d3 (ACN-d3) or Methanol-d4 (MeOH-d4)
-
Formic acid-d (DCOOH)
-
Quenching Buffer: 0.1 M Phosphate buffer in H₂O, adjusted to pH 2.5
-
LC Mobile Phase A: 0.1% Formic acid in H₂O
-
LC Mobile Phase B: 0.1% Formic acid in Acetonitrile
2. Procedure:
-
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in an anhydrous aprotic solvent (e.g., ACN-d3).
-
Prepare the acidic labeling buffer by adding a small amount of Formic acid-d to D₂O to achieve the desired pD (e.g., pD 3.0). Remember the correction: pD = pH meter reading + 0.4.
-
-
b. Deuterium Labeling:
-
To initiate the exchange reaction, dilute the stock solution 1:20 into the pre-chilled (4°C) acidic D₂O labeling buffer.
-
Incubate the reaction mixture for various time points (e.g., 1 min, 10 min, 30 min, 60 min) at a constant temperature (e.g., 4°C or 25°C) to monitor the progress of lactone hydrolysis.
-
-
c. Quenching the Reaction:
-
At each time point, take an aliquot of the reaction mixture and add it to an equal volume of ice-cold (0°C) quenching buffer (pH 2.5). Mix immediately. This step is critical to stop hydrolysis and minimize back-exchange of the hydroxyl deuterons.[1]
-
-
d. LC-MS Analysis:
-
Immediately inject the quenched sample into a UPLC/HPLC system coupled to a high-resolution mass spectrometer.
-
The entire LC system should be cooled to 0-4°C to minimize back-exchange during analysis.[1]
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Gradient: Use a fast gradient to elute the compound quickly. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibrate
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode, acquiring full scan data over an m/z range that includes the expected masses of the deuterated and hydrolyzed species.
-
-
e. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of this compound with 0, 1, and 2 deuterons exchanged at the hydroxyl sites.
-
Monitor for the appearance and increase in intensity of the hydrolyzed species (M+20 Da relative to the fully exchanged lactone).
-
Calculate the rate of hydrolysis by plotting the relative abundance of the hydrolyzed product versus time.
-
Visualizations
Caption: Experimental workflow for monitoring deuterium exchange and hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis pathway of Pravastatin Lactone in a deuterated solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 1217769-04-4 | LGC Standards [lgcstandards.com]
- 4. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immunomart.com [immunomart.com]
Optimizing Chromatographic Separation of Pravastatin from its Isomeric Metabolites: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of pravastatin (B1207561) from its isomeric metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric metabolites of pravastatin that can interfere with its analysis?
A1: Common isomeric metabolites that can pose a separation challenge include 3'α-isopravastatin and 6'-epipravastatin. These isomers have very similar physicochemical properties to pravastatin, making their chromatographic separation difficult.[1]
Q2: What type of chromatography is most suitable for separating pravastatin and its isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for this separation. C8 and C18 columns are frequently used as the stationary phase.[2][3][4][5]
Q3: What are the typical mobile phase compositions used for this separation?
A3: Mobile phases typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate/formate). The pH of the aqueous phase is a critical parameter for achieving optimal separation.[3][4][6][7][8][9] Acidic conditions, often achieved with additives like formic acid or phosphoric acid, are commonly employed.[1][4][8]
Q4: What detection wavelength is recommended for pravastatin and its isomers?
A4: Pravastatin and its related compounds can be effectively monitored using UV detection at approximately 234-240 nm.[3][5][8][9] For higher sensitivity and selectivity, especially in complex matrices like plasma, mass spectrometry (MS) detection is preferred.[1][10][11][12]
Troubleshooting Guide
Issue 1: Poor Resolution Between Pravastatin and an Isomeric Metabolite
Symptoms:
-
Overlapping or co-eluting peaks for pravastatin and an isomer.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Optimize pH: Pravastatin is an ionizable compound. Adjusting the mobile phase pH can significantly alter the retention and selectivity between the isomers. Explore a pH range of 2.5-4.5.[6][7][8] Using a buffer is crucial to maintain a stable pH.[6][7][13] Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity. |
| Suboptimal Column Chemistry | Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 column or a column with a different bonding chemistry (e.g., polar-embedded).[1][4] Use a High-Resolution Column: Employ a column with smaller particle size (e.g., < 3 µm) or a longer column to increase efficiency and improve resolution. UPLC systems with sub-2 µm particle columns can offer superior performance.[1] |
| Incorrect Flow Rate | Optimize Flow Rate: While a standard flow rate of 1.0 mL/min is common, reducing the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution, although it will increase the analysis time. |
| Elevated Temperature | Control Column Temperature: Operate the column at a controlled, slightly elevated temperature (e.g., 30-40°C) to improve peak shape and reproducibility. However, be aware that temperature can also affect selectivity, so optimization is key.[4] |
Issue 2: Peak Tailing for Pravastatin or its Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Mobile Phase pH: For acidic compounds like pravastatin, using a mobile phase with a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol (B1196071) groups on the silica-based column, reducing secondary interactions that cause tailing.[6][8] Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a consistent pH and minimize interactions with the stationary phase.[7][14] |
| Column Overload | Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject. |
| Contaminated or Degraded Column | Clean the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Replace the Column: If cleaning does not resolve the issue, the column may be degraded and require replacement. |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak fronting. |
| Column Overload | Reduce Injection Volume or Concentration: Similar to peak tailing, injecting too much sample can lead to fronting. Reduce the amount of analyte loaded onto the column. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Pravastatin and Related Substances
This protocol is a general starting point based on commonly cited methods.[5][8][9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water (pH adjusted to ~3.0)
-
B: Acetonitrile
-
Isocratic elution with a mixture of A and B (e.g., 50:50 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: UPLC-MS/MS Method for Pravastatin and Isomeric Metabolites
This protocol is adapted from the method described by Sparidans et al. (2010) for the separation of pravastatin, 3'α-isopravastatin, and 6'-epipravastatin.[1]
-
Column: Polar embedded octadecyl silica (B1680970) column (e.g., Waters Acquity UPLC BEH C18), 1.7 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Optimized for the UPLC column (typically 0.2-0.5 mL/min)
-
Column Temperature: 40°C
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.
-
Monitor specific precursor-to-product ion transitions for each analyte.
-
-
Injection Volume: 2-5 µL
-
Sample Preparation: For biological samples, protein precipitation with acetonitrile is a common approach.[1]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and performance data from published methods.
Table 1: HPLC Method Parameters for Pravastatin Analysis
| Parameter | Method 1[8] | Method 2[4] | Method 3[9] |
| Column | Zorbax ODS (C18), 250x4.6mm, 5µm | C8 endcapped, 250x4mm, 5µm | Hypersil ODS (C18), 100x4.6mm, 3µm |
| Mobile Phase | 0.1% Formic Acid (pH 3) : Methanol (50:50) | 0.1% Phosphoric Acid : Acetonitrile (35:65) | 0.08M H3PO4 : ACN : MeOH (57:23:20) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 238 nm | UV at 238 nm | UV at 234 nm |
| Retention Time | 4.44 min | ~2.3 min | 9.39 min |
Table 2: UPLC-MS/MS Method Performance for Pravastatin and Isomers[1]
| Analyte | LLOQ (ng/mL) in Plasma | Accuracy (%) | Precision (%RSD) |
| Pravastatin | 3.4 | 91-103 | 1-7 |
| 3'α-isopravastatin | 1.3 | 91-103 | 1-7 |
| 6'-epipravastatin | 0.5 | 91-103 | 1-7 |
Visualizations
Caption: General experimental workflow for HPLC analysis of pravastatin.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for pravastatin and two isomeric metabolites in mouse plasma and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. japsr.in [japsr.in]
- 9. rjptonline.org [rjptonline.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
How to overcome low recovery of pravastatin during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of pravastatin (B1207561). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of pravastatin from biological matrices.
Troubleshooting Guide: Low Recovery of Pravastatin
Low recovery is a common issue encountered during the solid-phase extraction of pravastatin. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: My pravastatin recovery is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery of pravastatin can stem from several factors throughout the SPE workflow. Pravastatin is a hydrophilic, acidic compound (pKa ≈ 4.2), and its successful extraction relies on the careful optimization of each step. Below is a step-by-step guide to help you identify the problematic stage and implement corrective actions.
Step 1: Analyte Loss Assessment
First, determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through from sample loading, the wash eluate, and the final elution.
dot
Caption: Workflow for identifying analyte loss during SPE.
-
If pravastatin is in the loading flow-through: This indicates poor retention.
-
If pravastatin is in the wash eluate: The wash solvent is too strong and is prematurely eluting the analyte.
-
If pravastatin remains on the cartridge after elution: The elution solvent is too weak.
Step 2: Troubleshooting Poor Retention (Analyte in Flow-Through)
Poor retention of pravastatin on the solid phase is a frequent cause of low recovery. Consider the following troubleshooting steps:
-
pH Adjustment: Pravastatin is an acidic drug. For reversed-phase SPE, the pH of the sample should be adjusted to at least 2 pH units below its pKa (i.e., pH ≤ 2.2) to ensure it is in its neutral, less polar form, which enhances retention on nonpolar sorbents like C18.[1] For anion exchange SPE, the sample pH should be adjusted to at least 2 pH units above the pKa (i.e., pH ≥ 6.2) to ensure pravastatin is in its ionized, negatively charged form to bind to a positively charged sorbent.[2]
-
Sorbent Selection: Pravastatin's hydrophilic nature can lead to poor retention on highly nonpolar phases.
-
Consider using a more polar reversed-phase sorbent (e.g., a polymeric sorbent) that provides a balance of hydrophobic and hydrophilic interactions.
-
A mixed-mode sorbent with both reversed-phase and anion exchange characteristics can be highly effective for retaining and cleaning up acidic compounds like pravastatin.[2]
-
-
Sample Loading Conditions:
-
Solvent Composition: If the sample is dissolved in a solvent with a high organic content, dilute it with an aqueous, low-organic-strength solution before loading.
-
Flow Rate: A slow and consistent flow rate during sample loading (e.g., 1 mL/min) allows for sufficient interaction between pravastatin and the sorbent, improving retention.[3]
-
Step 3: Troubleshooting Premature Elution (Analyte in Wash Eluate)
If pravastatin is being washed off the cartridge before the elution step, the wash solvent is too aggressive.
-
Decrease Wash Solvent Strength:
-
Reversed-Phase: Reduce the percentage of organic solvent in the aqueous wash solution. For example, if you are using 20% methanol (B129727), try 5% or 10% methanol.
-
Ion Exchange: Ensure the wash solvent has a pH that maintains the ionized state of pravastatin and does not disrupt the ionic interaction with the sorbent. Avoid using buffers with high ionic strength in the wash step.
-
-
Optimize Wash Solvent pH: Maintain the same pH in the wash solvent as in the loading step to keep pravastatin in its retained form (neutral for reversed-phase, charged for anion exchange).
Step 4: Troubleshooting Incomplete Elution (Analyte Remaining on Cartridge)
If pravastatin is not being efficiently eluted from the cartridge, the elution solvent is not strong enough to disrupt the analyte-sorbent interactions.
-
Increase Elution Solvent Strength:
-
Reversed-Phase: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.
-
Ion Exchange: The elution solvent should have a pH that neutralizes the charge on pravastatin (pH ≤ 2.2) or the sorbent, or it should contain a high concentration of a competing ion.[2]
-
-
pH Modification of Elution Solvent:
-
For reversed-phase, adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can sometimes improve recovery, although for pravastatin, ensuring it is in its neutral form during loading is more critical.
-
For anion exchange, eluting with an acidic solvent will neutralize pravastatin, disrupting its ionic bond with the sorbent.
-
-
Elution Volume and Technique:
-
Increase the volume of the elution solvent.
-
Apply the elution solvent in two smaller aliquots instead of one large volume, allowing a "soak" time of a few minutes for each aliquot to ensure complete interaction with the sorbent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for pravastatin extraction?
A1: The optimal cartridge depends on the sample matrix and the desired cleanup.
-
Reversed-Phase (e.g., C18, Polymeric): Polymeric sorbents are often preferred for their stability across a wide pH range and their ability to retain a broader range of analytes, including moderately polar compounds like pravastatin.[5]
-
Mixed-Mode (e.g., Reversed-Phase + Anion Exchange): These are highly recommended for complex matrices like plasma. They offer dual retention mechanisms, allowing for more rigorous washing steps and cleaner extracts.[2] A study using a hydrophilic-lipophilic balance (HLB) cartridge, which is a type of polymeric reversed-phase sorbent, reported a high recovery of 107.44% for pravastatin from human plasma.[6]
Q2: How important is pH control when extracting pravastatin?
A2: pH control is critical. Pravastatin has a carboxylic acid group with a pKa of approximately 4.2.[7]
-
For reversed-phase SPE , the sample pH must be acidic (≤ 2.2) to ensure the carboxylic acid is protonated (neutral), which increases its hydrophobicity and retention on the nonpolar sorbent.[1]
-
For anion exchange SPE , the sample pH must be basic (≥ 6.2) to ensure the carboxylic acid is deprotonated (negatively charged) and can bind to the positively charged sorbent.[2]
Q3: My sample is in plasma. Do I need a pre-treatment step?
A3: Yes, pre-treatment of plasma samples is highly recommended to improve recovery and prevent cartridge clogging.
-
Protein Precipitation: Precipitate proteins with a solvent like acetonitrile (B52724) or methanol. Centrifuge and use the supernatant for SPE.
-
Dilution: Dilute the plasma sample with an acidic buffer (for reversed-phase) or a basic buffer (for anion exchange) before loading onto the SPE cartridge. This helps to adjust the pH and reduce viscosity.
Q4: Can I use liquid-liquid extraction (LLE) instead of SPE for pravastatin?
A4: Yes, LLE is a viable alternative. One study reported a high recovery of 93.8% to 99.5% for pravastatin from plasma using a two-step LLE with ethyl acetate (B1210297) containing 0.1% formic acid. LLE can be simpler and more cost-effective than SPE, but SPE often provides cleaner extracts and can be more easily automated.
Data Summary Tables
Table 1: Physicochemical Properties of Pravastatin
| Property | Value | Implication for SPE |
| Molecular Weight | 424.5 g/mol [5] | --- |
| pKa | ~4.2[7] | Critical for pH adjustment to control ionization state. |
| LogP | 1.6[5] | Indicates hydrophilic nature, requiring careful sorbent selection. |
| Solubility | Soluble in water and methanol.[7] | Affects choice of sample and elution solvents. |
Table 2: Comparison of Pravastatin Extraction Methods and Recoveries
| Method | Matrix | Sorbent/Solvent | Recovery (%) | Reference |
| SPE | Human Plasma | Hydrophilic-Lipophilic Balance (HLB) | 107.44 | [6] |
| SPE | Human Plasma | Bond Elut Plexa (Polymeric) | 95 | [5] |
| LLE | Human Plasma | Ethyl acetate with 0.1% formic acid | 93.8 - 99.5 | |
| SPE | Aqueous Samples | DSC-18 (C18) | 72 |
Experimental Protocols
Protocol 1: Mixed-Mode SPE for Pravastatin from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
dot
Caption: Mixed-mode SPE workflow for pravastatin.
-
Sample Pre-treatment: Dilute 0.5 mL of plasma with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of 100% methanol to remove non-polar interferences.
-
-
Elution: Elute pravastatin with 1 mL of 2% formic acid in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Reversed-Phase (Polymeric) SPE for Pravastatin from Human Plasma
This protocol is adapted from a method using Bond Elut Plexa.[5]
dot
Caption: Reversed-phase SPE workflow for pravastatin.
-
Sample Pre-treatment: To 0.5 mL of plasma, add 1.5 mL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge. Collect the supernatant.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute pravastatin with 1 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
References
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. biotage.com [biotage.com]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Carryover in LC-MS/MS Analysis of Statins
Welcome to the technical support center for investigating and mitigating carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of statins. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address carryover-related issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in the context of LC-MS/MS analysis of statins?
A1: Analyte carryover is the phenomenon where a portion of an analyte from one sample persists in the system and appears in a subsequent analysis, typically a blank or a low-concentration sample. This can lead to inaccurate quantification, particularly for low-level samples, and can compromise the integrity of the data. For statins, which can be "sticky" compounds, carryover is a common challenge that requires careful management.
Q2: Which statins are most susceptible to carryover?
A2: While any statin can be prone to carryover depending on the analytical conditions, those with higher hydrophobicity may have a greater tendency to adsorb to surfaces within the LC-MS/MS system. Commonly analyzed statins where carryover should be monitored include Atorvastatin, Rosuvastatin, Simvastatin, and Lovastatin, as well as their metabolites.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from several components of the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, rotor seals, sample loop, and transfer tubing are frequent culprits where residual sample can be retained.
-
Analytical Column: The column itself can retain analytes, especially if it is not adequately washed between injections.
-
Connecting Tubing and Fittings: Any dead volume in the system can trap and later release the analyte.
-
Mass Spectrometer Source: While less common, contamination of the ion source can sometimes be mistaken for carryover.
Q4: What is an acceptable level of carryover for statin analysis?
A4: The acceptable level of carryover is typically defined in regulatory guidelines for bioanalytical method validation. A common acceptance criterion is that the response in a blank injection immediately following the highest concentration standard (Upper Limit of Quantification, ULOQ) should be no more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. In some cases, stricter criteria, such as less than 10% of the LLOQ, may be applied. One study analyzing a mixture of statins and their metabolites reported carryover to be less than 0.042% of the ULOQ sample[1].
Troubleshooting Guides
Guide 1: Diagnosing and Confirming Carryover
This guide provides a systematic approach to determine if you have a carryover issue.
Question: I suspect I have carryover in my statin analysis. How can I confirm this and differentiate it from general system contamination?
Answer:
A systematic injection sequence is the most effective way to diagnose carryover.
Experimental Protocol: Carryover Diagnosis
-
Prepare Samples:
-
A high-concentration standard of the statin of interest at the ULOQ.
-
At least three blank samples (matrix without the analyte).
-
An LLOQ standard.
-
-
Injection Sequence:
-
Inject the LLOQ standard to establish its response.
-
Inject the ULOQ standard.
-
Immediately inject the first blank sample (Blank 1).
-
Inject the second blank sample (Blank 2).
-
Inject the third blank sample (Blank 3).
-
-
Data Analysis:
-
Classic Carryover: If a peak for the statin is observed in Blank 1 and its intensity decreases in Blank 2 and Blank 3, this is indicative of carryover.
-
Contamination: If the peak intensity is consistent across all three blank injections, the issue is more likely due to contamination of the mobile phase, blank solution, or a persistent system contamination.
-
The following diagram illustrates the logical flow for diagnosing carryover.
Caption: Diagnostic workflow for identifying carryover.
Guide 2: Isolating the Source of Carryover
Once carryover is confirmed, the next step is to identify its source within the LC system.
Question: How can I systematically identify which part of my LC system is causing the carryover?
Answer:
A process of elimination is the most effective strategy to pinpoint the source of carryover.
Experimental Protocol: Isolating the Carryover Source
-
Bypass the Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the diagnostic injection sequence (ULOQ followed by blanks).
-
If carryover is significantly reduced or eliminated: The column is a major contributor.
-
If carryover persists: The issue is likely in the autosampler (needle, rotor seal, sample loop) or connecting tubing.
-
-
Investigate the Autosampler:
-
If the carryover persists after bypassing the column, the autosampler is the primary suspect.
-
Needle Wash: Ensure the needle wash is functioning correctly. The wash solvent should be appropriate for dissolving the statin, and the wash volume and duration should be sufficient.
-
Rotor Seal: Inspect the injector's rotor seal for scratches or wear, as these can trap and release the analyte. Replace if necessary.
-
Sample Loop: If possible, try a different sample loop to see if the problem persists.
-
The following diagram illustrates the process of isolating the source of carryover.
Caption: Workflow for isolating the source of carryover.
Guide 3: Mitigating Carryover
This guide provides strategies to reduce or eliminate carryover once the source has been identified.
Question: What are the best practices for mitigating carryover in statin analysis?
Answer:
Effective mitigation involves optimizing wash protocols, selecting appropriate solvents, and ensuring proper system maintenance.
1. Optimizing the Needle Wash
The needle wash is a critical first line of defense against carryover from the autosampler.
-
Wash Solvent Composition: The ideal wash solvent should be strong enough to fully dissolve the statin of interest. A good starting point is a mixture similar to the strongest mobile phase composition used in your gradient. For statins, which are often analyzed using reversed-phase chromatography, mixtures of acetonitrile, methanol, and water are common. Some studies suggest that for certain compounds, a mixture of organic solvent and water (e.g., 50:50 acetonitrile/water) can be more effective than 100% organic solvent. Adding a small amount of acid (e.g., formic acid) or base may also improve solubility depending on the statin's pKa.
-
Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carryover. Experiment with pre- and post-injection washes. One study demonstrated a 3-fold reduction in carryover by increasing the needle rinse time[2].
-
Multiple Wash Solvents: Some modern autosamplers allow the use of multiple wash solvents in sequence. A polar wash followed by a non-polar wash can be very effective.
2. Column Washing
If the column is identified as a source of carryover, a more rigorous washing procedure between runs is necessary.
-
Extended Gradient Wash: After the analyte has eluted, extend the gradient to a high percentage of the strong organic solvent and hold for several column volumes to wash off strongly retained compounds.
-
Dedicated Column Wash: In some cases, a separate, more aggressive wash method may be needed at the end of a sample batch. For a C18 column used for statin analysis, a wash with 80% acetonitrile/20% water for an extended period (e.g., 2 hours) after a sample run has been shown to improve reproducibility[1].
3. Mobile Phase Optimization
-
Additives: Mobile phase additives like formic acid and ammonium (B1175870) formate (B1220265) are commonly used in statin analysis to improve peak shape and ionization efficiency. These can also influence the interaction of statins with the stationary phase and potentially reduce retention that could lead to carryover.
4. System Maintenance
-
Regular Replacement of Consumables: Regularly replace worn components, especially the injector rotor seal.
-
Minimize Dead Volume: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly made to avoid dead volumes.
Quantitative Data on Carryover Mitigation
| Analyte(s) | Mitigation Strategy | Reported Carryover/Outcome | Citation |
| Simvastatin, Lovastatin, Atorvastatin & metabolites | Post-injection wash with 500 µL of 50% methanol/50% water. 2-hour column wash with 80% acetonitrile/20% water after each run. | < 0.042% of the ULOQ sample. | [1] |
| Rosuvastatin | Injector needle wash with water/methanol (50:50 v/v). | Method validated according to FDA guidelines, implying acceptable carryover. | |
| General (Non-statin) | Changed needle wash from a 6-second post-injection wash to a 12-second pre- and post-injection wash. | 3-fold reduction in carryover. | [2] |
| General (Non-statin) | Use of multiple wash solvents (e.g., DMSO followed by ACN/water). | Significant reduction in carryover compared to a single wash solvent. |
Experimental Protocols
Protocol 1: Evaluating Needle Wash Solvent Efficacy
This protocol can be used to compare the effectiveness of different needle wash solutions.
-
Prepare Wash Solvents: Prepare several candidate wash solutions. For statins, consider:
-
Wash A: 50:50 Acetonitrile/Water
-
Wash B: 50:50 Methanol/Water
-
Wash C: 90:10:0.1 Acetonitrile/Water/Formic Acid
-
Wash D: Your current wash solution (as a control)
-
-
Establish Baseline Carryover: Using your current wash solution, perform the diagnostic injection sequence described in "Guide 1" to determine the baseline carryover level.
-
Test Each New Wash Solvent:
-
Flush the autosampler's wash system thoroughly with the new wash solvent to be tested (e.g., Wash A).
-
Repeat the diagnostic injection sequence.
-
Quantify the peak area of the statin in the first blank injection and compare it to the baseline.
-
-
Compare Results: Create a table to compare the carryover (as a percentage of the LLOQ response) for each wash solvent. Select the solvent that provides the lowest carryover.
This systematic approach will allow you to empirically determine the most effective wash solvent for your specific statin and analytical conditions.
References
Calibration curve issues in pravastatin quantification and how to resolve them
Welcome to the technical support center for pravastatin (B1207561) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying pravastatin?
A1: Pravastatin is commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC). LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity, especially for complex matrices like plasma or urine.[1][2][3]
Q2: What is a typical linear range for a pravastatin calibration curve?
A2: The linear range for a pravastatin calibration curve depends on the analytical method and the biological matrix. For LC-MS/MS in human plasma, ranges of 0.106–74.2 ng/mL and 5.078–210.534 ng/mL have been reported.[1][2] For HPLC-UV methods, the range can be wider, such as 0.4-1000 μg/mL for pharmaceutical dosage forms.[3]
Q3: Why is the choice of internal standard (IS) important?
A3: A suitable internal standard is crucial for compensating for variability during sample preparation and analysis, which can be impacted by matrix effects.[4] For LC-MS/MS analysis of pravastatin, deuterated analogs like pravastatin-d3 are often used.[1] Other compounds like omeprazole (B731) have also been successfully utilized as internal standards.[2]
Q4: How does pH affect pravastatin stability during analysis?
A4: Pravastatin is known to be unstable in acidic conditions (pH < 3.0), where it can transform into isomers and lactonized compounds.[1] Therefore, it is critical to control the pH of the mobile phase and during sample preparation to ensure accurate quantification.[1]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve for pravastatin is not linear, often showing a plateau at higher concentrations or poor correlation coefficient (r² < 0.99).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation (HPLC-UV) | 1. Reduce the concentration of the highest calibration standards. 2. Decrease the injection volume. 3. Dilute the samples and adjust the calibration curve range accordingly. |
| Ion Suppression/Enhancement (LC-MS/MS) | 1. Optimize sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than protein precipitation.[1][2] 2. Adjust chromatographic conditions to separate pravastatin from co-eluting matrix components. 3. Use a stable isotope-labeled internal standard (e.g., pravastatin-d3) to compensate for matrix effects.[1] |
| Analyte Degradation | 1. Ensure the pH of all solutions (mobile phase, sample diluent) is not acidic (pH < 3.0).[1] 2. Prepare fresh stock and working solutions. Pravastatin solutions should be stored at appropriate temperatures (e.g., 4°C) and protected from light.[1][2] |
| Inappropriate Calibration Range | 1. Narrow the concentration range of the calibration standards to bracket the expected sample concentrations.[2] |
| Inaccurate Standard Preparation | 1. Carefully re-prepare all stock and working standard solutions. 2. Use calibrated pipettes and ensure complete dissolution of the pravastatin standard. |
Issue 2: Poor Reproducibility and Precision
Symptom: Inconsistent results for quality control (QC) samples or replicate injections, with a high relative standard deviation (%RSD).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize the extraction procedure. Ensure consistent vortexing times, centrifugation speeds, and evaporation steps. 2. For LLE, ensure consistent solvent volumes and phase separation. 3. For SPE, ensure proper conditioning, loading, washing, and elution steps.[2] |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of pravastatin in neat solution versus post-extraction spiked matrix.[1] 2. If significant matrix effects are observed, implement the solutions described in "Issue 1" for ion suppression/enhancement. |
| Instrument Variability | 1. Check for leaks in the HPLC/UPLC system. 2. Ensure the autosampler is functioning correctly and injecting the programmed volume. 3. Equilibrate the column for a sufficient time before starting the analytical run. |
| Pravastatin Instability | 1. As mentioned previously, maintain appropriate pH and storage conditions to prevent degradation.[1] |
Experimental Protocols
Below are summarized experimental parameters from validated pravastatin quantification methods.
Table 1: LC-MS/MS Method for Pravastatin in Human Plasma
| Parameter | Condition |
| Extraction Method | Liquid-Liquid Extraction with ethyl acetate (B1210297) (containing 0.1% formic acid).[1] |
| Internal Standard | Pravastatin-d3.[1] |
| Chromatographic Column | Not specified in the provided abstract. |
| Mobile Phase | Acetonitrile and an aqueous buffer.[1] |
| Ionization Mode | Negative Ion Mode Electrospray Ionization (ESI).[1] |
| Calibration Range | 0.106–74.2 ng/mL.[1] |
| Recovery | 93.8% - 99.5%.[1] |
Table 2: UFLC-MS/MS Method for Pravastatin in Human Plasma
| Parameter | Condition |
| Extraction Method | Solid-Phase Extraction (SPE) with Strata X cartridges.[2] |
| Internal Standard | Omeprazole.[2] |
| Chromatographic Column | Hypurity Advance C18, 50 x 4.6 mm, 5µm.[2] |
| Mobile Phase | Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (80:20, v/v).[2] |
| Ionization Mode | Negative Ion Mode Electrospray Ionization (ESI).[2] |
| Calibration Range | 5.078–210.534 ng/mL.[2] |
| Recovery | 87.50%.[2] |
Table 3: HPLC-UV Method for Pravastatin in Pharmaceutical Formulation
| Parameter | Condition |
| Extraction Method | Dissolution in mobile phase followed by filtration.[5] |
| Chromatographic Column | Zorbax ODS, 250 mm × 4.6 mm, 5 µm.[5] |
| Mobile Phase | 0.1% formic acid (pH 3) and methanol (B129727) (50:50).[5] |
| Detection Wavelength | 238 nm.[5] |
| Linearity | Not explicitly stated in the provided abstract, but the method was validated as per ICH guidelines.[5] |
Visualizations
Caption: General workflow for pravastatin quantification.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsr.in [japsr.in]
Validation & Comparative
Navigating FDA Compliance: A Comparative Guide to UHPLC-MS/MS Method Validation for Pravastatin
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a cornerstone for ensuring data integrity and regulatory compliance. For drugs like pravastatin (B1207561), a widely prescribed lipid-lowering agent, the development and validation of sensitive and specific analytical methods are paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comprehensive comparison of validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the quantification of pravastatin in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines.
The FDA's "Bioanalytical Method Validation" guidance outlines a framework for method validation, encompassing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3] This guide synthesizes data from multiple studies to offer a comparative overview of how different laboratories have approached and met these regulatory expectations.
Comparative Analysis of Validated UHPLC-MS/MS Methods
The following tables summarize the key performance characteristics of various UHPLC-MS/MS methods developed for the quantification of pravastatin in human plasma. These methods have been validated in accordance with FDA guidelines and demonstrate the robustness and reliability of the UHPLC-MS/MS platform for bioanalytical applications.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7][8] | Method 4[9] |
| Chromatographic Column | Cortecs™ C18 (2.1×100mm, 1.8μm) | Zorbax SB-C18 | Hypurity Advance C18, 50 x 4.6 mm, 5µm | Not Specified |
| Mobile Phase | Acetonitrile (B52724) and 10mM methylammonium (B1206745) acetate (B1210297) buffer (pH 4.5) | 5 mM ammonium (B1175870) acetate buffer and acetonitrile (20:80, v/v) | Acetonitrile and 2 mm ammonium formate (B1220265) (80:20, v/v) | Aqueous ammonium acetate buffer (10 mM, 0.05% acetic acid, pH 4.5) and acetonitrile |
| Flow Rate | 0.4 mL/min | 0.8 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI Negative/Positive | ESI Negative | ESI Negative | ESI Negative |
| MRM Transition (Pravastatin) | m/z 423.2 → 321.1 | Not Specified | m/z 423.1→321.2 | m/z 423.4→320.9 |
| Internal Standard | [2H3]-pravastatin | Furosemide | Omeprazole | Not Specified |
| MRM Transition (IS) | m/z 426.2 → 321.1 | Not Specified | m/z 344→193.8 | m/z 426.0→321.0 |
| Run Time | Not Specified | 2.0 min | 2.0 min | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7][8][10] | Method 4[9] |
| Linearity Range | 0.5-200 nM | 0.50–600.29 ng/mL | 5.078–210.534 ng/mL | 0.106–74.2 ng/mL |
| Correlation Coefficient (r) | ≥0.99 | ≥0.99 | >0.9986 | Not Specified |
| LLOQ | 0.5 nM | 0.50 ng/mL | 5.078 ng/mL | 0.106 ng/mL |
| Intra-day Precision (%RSD) | ≤5.2% | LQC: 2.96%, HQC: 6.39% | <9% | <10% |
| Inter-day Precision (%RSD) | ≤5.2% | Not Specified | <9% | <7% |
| Intra-day Accuracy (%RE) | ≤8.0% | LQC: 96.95%, HQC: 93.08% | Not Specified | 97.2% - 104% |
| Inter-day Accuracy (%RE) | ≤8.0% | Not Specified | Not Specified | 98.8% - 106% |
| Recovery (%) | Not Specified | Not Specified | 87.50% | 93.8% - 99.5% |
| Matrix Effect | Not Specified | No significant effect | IS-normalized matrix factor: 0.943 | Minimized |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and comparing results. Below are generalized protocols based on the cited literature.
Sample Preparation
The extraction of pravastatin from plasma is a critical step to remove interferences and concentrate the analyte. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method involving the following steps:
-
Plasma samples (e.g., 100-250 μL) are pre-treated, often by dilution with a buffer to stabilize the analyte.[4][5]
-
The pre-treated sample is loaded onto an SPE cartridge (e.g., Strata X).[7][8]
-
The cartridge is washed with a solution to remove interfering substances.[7]
-
Pravastatin and the internal standard are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the UHPLC-MS/MS system.[4][5]
-
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, this method involves:
-
Addition of an extraction solvent (e.g., methyl tertiary butyl ether) to the plasma sample.[6]
-
Vortexing to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation to separate the organic and aqueous layers.
-
The organic layer is transferred, evaporated, and the residue is reconstituted.[6]
-
UHPLC-MS/MS Analysis
The reconstituted samples are injected into the UHPLC system.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate pravastatin from other components.[4][5][6][7][8] A gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is employed.[4][5][6][7][8]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in the negative ion mode.[7][8][9] Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both pravastatin and its internal standard are monitored.[4][5][7][8]
Visualization of Validation Workflow and FDA Guidelines
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for UHPLC-MS/MS method validation and the logical relationship of key validation parameters as per FDA guidelines.
Caption: Workflow for UHPLC-MS/MS method validation of pravastatin.
Caption: Key parameters for bioanalytical method validation per FDA guidelines.
Conclusion
The presented data and protocols demonstrate that UHPLC-MS/MS is a highly suitable technique for the quantification of pravastatin in human plasma for regulatory submissions. The methods showcased here consistently meet the stringent requirements set forth by the FDA for bioanalytical method validation. While specific chromatographic conditions and sample preparation techniques may vary, the core principles of validation remain consistent. Researchers and scientists can leverage this comparative guide to inform the development and validation of their own UHPLC-MS/MS methods for pravastatin, ensuring the generation of high-quality, reliable, and defensible data.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Pravastatin Bioanalysis: Inter-day and Intra-day Precision and Accuracy
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drugs in biological matrices is paramount. This guide provides an objective comparison of bioanalytical methods for pravastatin (B1207561), focusing on inter-day and intra-day precision and accuracy. The data presented is supported by detailed experimental protocols to aid in the selection of the most appropriate analytical technique.
The validation of bioanalytical methods is critical for the successful conduct of nonclinical and human clinical pharmacology, bioavailability, and bioequivalence studies.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines on the validation parameters, including accuracy and precision, to ensure the reliability of the data.[2][3]
Comparison of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[4] However, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) remains a viable, albeit less sensitive, alternative.[5][6]
LC-MS/MS methods for pravastatin analysis typically offer lower limits of quantitation (LLOQ), often in the sub-ng/mL range, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[7][8] In contrast, HPLC-UV methods have higher LLOQs, generally in the ng/mL range.[5][7]
Data Summary: Precision and Accuracy
The following tables summarize the inter-day and intra-day precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as a percentage of the nominal concentration) for pravastatin bioanalysis using different methods. The acceptance criteria for precision are typically within ±15% CV (±20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ).[9]
Table 1: LC-MS/MS Method Performance in Human Plasma
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Method 1 | [7] | ||||
| LLOQ (0.106 ng/mL) | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 | |
| Low QC | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 | |
| Medium QC | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 | |
| High QC | < 10 | 97.2 - 104 | < 7 | 98.8 - 106 | |
| Method 2 | [10] | ||||
| LLOQ (5.089 ng/mL) | < 9 | N/A | < 9 | N/A | |
| Low QC (13.123 ng/mL) | < 9 | N/A | < 9 | N/A | |
| Medium QC (90.224 ng/mL) | < 9 | N/A | < 9 | N/A | |
| High QC (164.044 ng/mL) | < 9 | N/A | < 9 | N/A | |
| Method 3 | [8] | ||||
| LLOQ (0.5 ng/mL) | 3.30 | 95.87 - 112.40 | 7.31 | 95.87 - 112.40 | |
| Other QC Levels | N/A | 95.87 - 112.40 | N/A | 95.87 - 112.40 |
N/A: Data not available in the cited source.
Table 2: HPLC-UV Method Performance in Human Plasma
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Method 4 | [5] | ||||
| LLOQ (2 ng/mL) | N/A | N/A | N/A | N/A | |
| Recovery | 69.2 ± 6.7% |
Detailed precision and accuracy data for HPLC-UV methods are less commonly published in recent literature compared to LC-MS/MS.
Experimental Protocols
LC-MS/MS Method 1: Liquid-Liquid Extraction[8]
-
Sample Preparation:
-
Spike 500 µL of human plasma with pravastatin standard and internal standard.
-
Perform liquid-liquid extraction.
-
-
Chromatography:
-
HPLC System: Agilent HPLC 1200 series.
-
Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffer.
-
-
Mass Spectrometry:
-
Mass Spectrometer: API 4000 triple quadrupole.
-
Ionization Mode: Electrospray ionization (ESI), specific mode not detailed.
-
LC-MS/MS Method 2: Solid-Phase Extraction[11]
-
Sample Preparation:
-
Spike 250 µL of human plasma with pravastatin standard and omeprazole (B731) as the internal standard.
-
Perform solid-phase extraction (SPE) using Strata X cartridges.
-
-
Chromatography:
-
LC System: Ultra Flow Liquid Chromatography.
-
Column: Hypurity Advance C18 (50 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (80:20, v/v).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Transitions: Pravastatin m/z 423.1→321.2; Omeprazole (IS) m/z 344→193.8.
-
LC-MS/MS Method 3: Solid-Phase Extraction[9]
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge.
-
-
Chromatography:
-
LC System: Short-column liquid chromatography.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometry.
-
Dynamic Range: 0.5-200 ng/mL.
-
Visualizing Bioanalytical Concepts
To further clarify the workflow and fundamental concepts in bioanalysis, the following diagrams are provided.
References
- 1. pharmtech.com [pharmtech.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pravastatin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
The Gold Standard in Statin Bioanalysis: A Comparative Guide to Pravastatin Lactone-D3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of statins, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Pravastatin (B1207561) Lactone-D3 with other commonly used statin internal standards, supported by experimental data from various studies. We delve into the performance characteristics of stable isotope-labeled versus structural analog internal standards, offering detailed experimental protocols and visual workflows to inform your selection process.
The use of a suitable internal standard (IS) is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it compensates for variability during sample preparation, chromatography, and ionization. The ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible. In the realm of statin analysis, stable isotope-labeled (SIL) internal standards, such as Pravastatin Lactone-D3, are widely regarded as the "gold standard" for their ability to provide the most accurate and precise results.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus strongly supports the use of SIL internal standards over structural analogs (non-deuterated compounds with similar chemical structures). Deuterated standards, like this compound, are chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass shift allows for their distinction by the mass spectrometer while ensuring they behave nearly identically to the parent compound throughout the analytical process. This co-elution and similar ionization behavior are crucial for effectively correcting matrix effects—the suppression or enhancement of ionization caused by interfering components in the biological matrix.
Structural analogs, while a more economical option, may not perfectly co-elute with the analyte and can exhibit different ionization efficiencies, leading to less reliable correction for matrix effects and potentially compromising the accuracy of the quantification.
Quantitative Data Summary
The following tables summarize the performance of various internal standards used in the quantification of different statins, compiled from published bioanalytical method validation studies.
Table 1: Performance of Deuterated Internal Standards for Statin Analysis
| Statin Analyte | Internal Standard | Matrix | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Extraction Recovery (%) | Reference |
| Pravastatin | Pravastatin-d3 | Human Plasma | 0.106–74.2 ng/mL | < 10% | < 10% | 97.2% - 106% | 93.8% - 99.5% | [1] |
| Pravastatin & Metabolites | [2H3]-Pravastatin, [2H3]-Pravalactone | Human Plasma | 0.5–200 nM | ≤ 5.2% | ≤ 5.2% | ≤ 8.0% | Not Reported | [2] |
| Atorvastatin & Metabolites | Atorvastatin-d5 | Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Simvastatin | Simvastatin-d6 | Not Specified | Not Specified | Superior to structural analog | Superior to structural analog | More reliable than structural analog | Not Specified | [4] |
Table 2: Performance of Structural Analog Internal Standards for Statin Analysis
| Statin Analyte | Internal Standard | Matrix | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Extraction Recovery (%) | Reference |
| Pravastatin | Omeprazole | Human Plasma | 5.078–210.534 ng/mL | < 9% | < 9% | Not Reported | Not Reported | [5] |
| Pravastatin & Aspirin (B1665792) | Furosemide | Human Plasma | 0.50–600.29 ng/mL | Not Reported | Not Reported | Within acceptance criteria | Not Reported | [6] |
| Atorvastatin & Metabolites | Rosuvastatin | Rat Plasma | 0.1–20 ng/mL | Within acceptable limits | Within acceptable limits | Within acceptable limits | Not Reported | [7] |
| Pravastatin | Rosuvastatin | Human Plasma | 2.52–660 µg/L | < 15% | < 15% | 98% - 102% | > 70% | [8] |
As evidenced by the data, methods employing deuterated internal standards consistently demonstrate high precision and accuracy. While methods using structural analogs can be validated to meet regulatory requirements, the use of SIL internal standards generally provides superior performance and greater confidence in the analytical results.[4]
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of pravastatin using a deuterated internal standard, based on established and validated methods.[1][2]
Key Experiment: Quantification of Pravastatin in Human Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 10 µL of the internal standard working solution (e.g., Pravastatin-d3).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) (with 0.1% formic acid) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and repeat the extraction step with another 1 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., Cortecs™ C18, 2.1×100mm, 1.8µm)[2]
-
Mobile Phase:
-
A: 10 mM methylammonium (B1206745) acetate buffer (pH 4.5)
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for pravastatin and positive mode for pravastatin lactone.[2]
-
MRM Transitions:
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity
-
Linearity and Lower Limit of Quantification (LLOQ)
-
Precision and Accuracy (intra- and inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of statin activity, the following diagrams are provided.
Bioanalytical workflow for statin quantification.
Statins exert their therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Simplified HMG-CoA reductase pathway and statin inhibition.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for statin quantification. The experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards, such as this compound, for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability. While structural analogs can be employed, researchers aiming for the most dependable data, particularly for pivotal pharmacokinetic or clinical studies, should prioritize the use of deuterated internal standards.
References
- 1. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-validation of analytical methods for pravastatin between different laboratories
A Comparative Guide to Cross-Validation of Analytical Methods for Pravastatin (B1207561)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of pravastatin in pharmaceutical formulations. Ensuring consistency and reliability of analytical results across different laboratories is a cornerstone of robust drug development and manufacturing. This document outlines the key experimental protocols and data presentation for comparing High-Performance Liquid Chromatography (HPLC) methods, facilitating a seamless transfer and validation process.
Introduction
Pravastatin is a widely used HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. Accurate and precise quantification of pravastatin in drug products is critical for ensuring its safety and efficacy. When analytical testing is performed at multiple sites, such as between a research and development laboratory and a quality control laboratory, it is imperative to conduct a cross-validation study. This process, also known as analytical method transfer, verifies that a validated analytical procedure can be successfully executed by a receiving laboratory, yielding comparable results to the transferring laboratory.[1][2]
This guide focuses on a comparative testing approach, the most common strategy for method transfer.[1] In this approach, the same batch of a homogenous sample is analyzed by both the transferring and receiving laboratories, and the results are statistically compared against predefined acceptance criteria.[1] While direct inter-laboratory validation data for a single pravastatin method is not publicly available, this guide presents a comparison of two distinct, validated HPLC methods to illustrate the key performance parameters that must be evaluated during a cross-validation study.
Experimental Protocols
Detailed methodologies for two distinct HPLC methods for the analysis of pravastatin are presented below. These protocols provide the necessary information for a receiving laboratory to set up and perform the analysis.
Method 1: Isocratic RP-HPLC with UV Detection
This method is a simple, rapid, and precise isocratic reverse-phase HPLC method for the determination of pravastatin.
-
Instrumentation : An HPLC system equipped with a UV-Vis detector and a data acquisition system.
-
Column : Zorbax ODS (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase : A 50:50 (v/v) mixture of 0.1% formic acid in water (pH adjusted to 3) and methanol (B129727).[3]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 238 nm.[3]
-
Injection Volume : 10 µL.[3]
-
Standard Solution Preparation : A standard stock solution of 1000 µg/mL is prepared by dissolving 10 mg of pravastatin in 10 mL of the mobile phase, with sonication to aid dissolution. Working standards are prepared by further dilution of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[3]
-
Sample Preparation : For tablet dosage forms, a powder equivalent to 10 mg of pravastatin is accurately weighed from finely crushed tablets and dissolved in 10 mL of the mobile phase. The solution is sonicated and then diluted to the appropriate concentration with the mobile phase.[3]
Method 2: Isocratic RP-HPLC with a Different Mobile Phase
This method presents an alternative isocratic RP-HPLC method with a different mobile phase composition for the quantification of pravastatin.
-
Instrumentation : An HPLC system with a UV detector.
-
Column : Apollo C18 (150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A 65:35 (v/v) mixture of methanol and water.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : 235 nm.[4]
-
Injection Volume : 10 µL.[4]
-
Standard Solution Preparation : A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of pravastatin working standard in 10 mL of the diluent (mobile phase). This stock solution is then diluted to achieve working standard concentrations within the linear range (e.g., 20-100 µg/mL).[4]
-
Sample Preparation : Similar to Method 1, an appropriate amount of powdered tablets is weighed, dissolved in the mobile phase, sonicated, and diluted to fall within the calibration range.
Data Presentation for Method Cross-Validation
The successful cross-validation of an analytical method hinges on the comparison of key validation parameters between the transferring and receiving laboratories. The following tables summarize the performance characteristics of the two HPLC methods described above, as would be documented and compared in a method transfer protocol. According to ICH guidelines, parameters such as accuracy, precision, linearity, and robustness are critical for validation.[5]
Table 1: Comparison of Chromatographic and System Suitability Parameters
| Parameter | Method 1 | Method 2 | Acceptance Criteria |
| Retention Time (min) | 4.44[3] | 2.6[4] | Consistent retention times |
| Tailing Factor | Not Reported | < 2 | Tailing factor ≤ 2.0 |
| Theoretical Plates | Not Reported | > 2000 | A suitable number of theoretical plates |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Acceptance Criteria (Typical) |
| Linearity Range (µg/mL) | 10 - 50[3] | 20 - 100[4] | R² ≥ 0.99 |
| Correlation Coefficient (R²) | 0.997[3] | Not Reported | |
| Accuracy (% Recovery) | 98.36%[3] | 98% - 102%[4] | 98.0% - 102.0% |
| Precision (Intra-day %RSD) | 1.05%[3] | < 2.0%[4] | RSD ≤ 2.0% |
| Precision (Inter-day %RSD) | 0.917%[3] | < 2.0%[4] | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.231[3] | Not Reported | To be determined based on method requirements |
| Limit of Quantitation (LOQ) (µg/mL) | 0.701[3] | Not Reported | To be determined based on method requirements |
| Robustness | Robust[3] | Robust[4] | No significant change in results with minor variations |
Workflow for Cross-Laboratory Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical method using a comparative testing approach.
Caption: Workflow for a comparative analytical method transfer.
Conclusion
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data between different laboratories. By following a structured protocol and predefining acceptance criteria, organizations can ensure that a transferred analytical method is fit for its intended purpose. This guide provides the necessary framework, including detailed experimental protocols and data comparison tables, to facilitate a successful cross-validation of analytical methods for pravastatin. The presented HPLC methods, while not directly compared in a single inter-laboratory study, serve as excellent examples of the types of methods and validation data that would be subject to such a comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide: Stable Isotope-Labeled vs. Analogue Internal Standards for Pravastatin Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of pravastatin (B1207561), a widely prescribed HMG-CoA reductase inhibitor, the choice of internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that significantly influences data quality. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard versus an analogue internal standard for pravastatin analysis, supported by experimental data.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization, thereby compensating for any potential variability. A stable isotope-labeled internal standard, such as Pravastatin-d3, is structurally identical to the analyte but has a different mass due to the incorporation of stable isotopes. An analogue internal standard is a molecule that is structurally similar but not identical to the analyte.
The Gold Standard: Advantages of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is widely considered the "gold standard" in quantitative bioanalysis for several key reasons[1]:
-
Identical Physicochemical Properties: A SIL IS has nearly identical chemical and physical properties to the analyte. This ensures that it co-elutes chromatographically and behaves similarly during sample preparation and ionization[1].
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major source of variability in LC-MS/MS assays. Because a SIL IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification[1][2].
-
Improved Accuracy and Precision: By effectively compensating for variations in extraction recovery and matrix effects, SIL internal standards lead to improved accuracy and precision of the analytical method[1].
While analogue internal standards are often more readily available and cost-effective, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can result in less effective compensation for analytical variability and potentially compromise the accuracy of the results.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of LC-MS/MS methods for the quantification of pravastatin in human plasma using either a stable isotope-labeled internal standard (Pravastatin-d3) or an analogue internal standard (Omeprazole).
Table 1: Method Validation Parameters with Pravastatin-d3 as Internal Standard [3]
| Parameter | Performance |
| Validated Range | 0.500 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Intra-day Accuracy (%) | 98.7 - 104.0 |
| Intra-day Precision (CV%) | 2.1 - 4.5 |
| Inter-day Accuracy (%) | 99.3 - 102.7 |
| Inter-day Precision (CV%) | 2.9 - 5.3 |
Table 2: Method Validation Parameters with Omeprazole (B731) as Internal Standard [4]
| Parameter | Performance |
| Validated Range | 5.078 - 210.534 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.078 ng/mL |
| Intra-day Accuracy (%) | 95.83 - 100.21 |
| Intra-day Precision (CV%) | 1.98 - 4.34 |
| Inter-day Accuracy (%) | 96.88 - 101.56 |
| Inter-day Precision (CV%) | 2.56 - 5.21 |
| Recovery (%) | 87.50 (Pravastatin), 93.55 (Omeprazole) |
As the data indicates, the method utilizing the stable isotope-labeled internal standard (Pravastatin-d3) demonstrates a lower LLOQ, suggesting higher sensitivity. While both methods show acceptable accuracy and precision within regulatory guidelines, the inherent advantages of a SIL IS in compensating for matrix effects provide a higher degree of confidence in the reliability of the data, especially when analyzing a large number of individual patient samples which may exhibit significant inter-individual matrix variability[5].
Experimental Protocols
-
Sample Preparation: 50 µL of human plasma was subjected to a liquid-liquid extraction procedure.
-
Chromatographic Conditions: Separation was achieved on a C18 column.
-
Mass Spectrometric Detection: Detection was performed using an LC-MS/MS system with electrospray ionization (ESI) in the positive ion mode.
-
Quantification: The peak area ratio of pravastatin to Pravastatin-d3 was used for quantification against a calibration curve.
-
Sample Preparation: Pravastatin and omeprazole were extracted from 250 µL of human plasma using a solid-phase extraction (SPE) procedure with Strata X cartridges[4].
-
Chromatographic Conditions: Samples were chromatographed on a Hypurity Advance C18 column (50 x 4.6 mm, 5µm) using a mobile phase of acetonitrile (B52724) and 2 mM ammonium (B1175870) formate (B1220265) (80:20, v/v)[4].
-
Mass Spectrometric Detection: An LC-MS/MS system with an electrospray interface operating in negative ion mode was used[4]. The ion transitions monitored were m/z 423.1→321.2 for pravastatin and m/z 344→193.8 for omeprazole[4].
-
Quantification: The concentration of the unknown was calculated from the peak area ratio of pravastatin to omeprazole using a regression analysis of the calibration curve[4].
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the signaling pathway of pravastatin.
Caption: A typical bioanalytical workflow for pravastatin quantification.
Caption: Pravastatin's mechanism of action via HMG-CoA reductase inhibition.
Conclusion
While bioanalytical methods using analogue internal standards can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard is unequivocally the superior choice for the quantitative analysis of pravastatin. Its ability to more accurately correct for analytical variability, particularly matrix effects, provides a higher level of confidence in the generated data. For researchers, scientists, and drug development professionals, embracing the gold standard of SIL internal standards is a critical step towards ensuring the integrity and reliability of pharmacokinetic and bioequivalence studies.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. waters.com [waters.com]
- 3. jsmcentral.org [jsmcentral.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and lower limit of quantification (LLOQ) for pravastatin in biological matrices
Unveiling the Analytical Landscape for Pravastatin (B1207561) Quantification in Biological Matrices
A comparative guide for researchers on linearity and lower limit of quantification across various analytical methodologies.
In the realm of drug development and clinical pharmacology, the accurate quantification of therapeutic agents in biological matrices is paramount. For pravastatin, a widely prescribed HMG-CoA reductase inhibitor, robust and sensitive analytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of various analytical techniques for determining pravastatin concentrations in biological fluids, with a specific focus on linearity and the lower limit of quantification (LLOQ). The presented data, summarized from multiple studies, aims to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of pravastatin in biological matrices such as plasma and urine has been accomplished using a variety of analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method significantly impacts the achievable sensitivity and the linear range of quantification.
The following table summarizes the performance characteristics of different analytical methods for pravastatin quantification, providing a clear comparison of their linearity and LLOQ values.
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.106 - 74.2 | > 0.99 | 0.106 | [1] |
| LC-MS/MS | Human Urine | 19.7 - 2460 | > 0.99 | 19.7 | [1] |
| LC-MS/MS | Human Plasma | 5.078 - 210.534 | > 0.9986 | 5.078 | [2] |
| LC-MS/MS | Human Plasma | 0.50 - 600.29 | ≥ 0.99 | 0.50 | [3] |
| LC-MS/MS | Human Plasma | 0.20 - 499.04 | ≥ 0.99 | 0.20 | [4] |
| LC-MS/MS | Human Plasma | 0.1 - 100 | Not Specified | 0.1 | [5][6] |
| LC-MS/MS | Human Plasma | 2.52 - 660 µg/L | 0.994 | 2.52 µg/L | [5] |
| LC-MS/MS | Human Plasma | 0.500 - 500 | ≥ 0.9900 | 0.500 | [7] |
| HPLC-UV | Human Plasma | 5 - 200 | Not Specified | 2 | [8] |
| HPLC-UV | Human Plasma | Not Specified | Not Specified | 2 | [9] |
| HPLC-UV | Pharmaceutical Formulation | 0.4 - 1000 µg/mL | Not Specified | 0.4 µg/mL | [10] |
| RP-HPLC | Pharmaceutical Formulation | 10 - 50 µg/mL | 0.997 | 0.701 µg/mL | [11] |
| RP-HPLC | Pharmaceutical Formulation | 20 - 100 µg/mL | Not Specified | Not Specified | [12] |
As evidenced by the data, LC-MS/MS methods generally offer superior sensitivity, with LLOQ values reaching as low as 0.1 ng/mL in human plasma.[5][6] This high sensitivity is crucial for accurately characterizing the pharmacokinetic profile of pravastatin, especially at later time points after administration. In contrast, HPLC-UV methods, while still valuable, typically have higher LLOQs, in the range of 2 ng/mL.[8][9]
The linearity of an assay is another critical parameter, defining the concentration range over which the analytical signal is directly proportional to the analyte concentration. The summarized studies demonstrate that both LC-MS/MS and HPLC-UV methods can achieve excellent linearity, with correlation coefficients (r²) consistently exceeding 0.99. The linear range, however, varies significantly between methods and is tailored to the expected concentration of pravastatin in the biological samples.
Experimental Workflow for Pravastatin Quantification
The successful quantification of pravastatin in biological matrices relies on a well-defined and validated experimental workflow. The following diagram illustrates a typical procedure, from sample collection to data analysis, commonly employed in bioanalytical laboratories.
Figure 1. A generalized experimental workflow for the quantification of pravastatin in biological matrices.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are essential. Below are representative protocols for sample preparation and analysis based on the cited literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating pravastatin from complex biological matrices.
-
Sample Thawing: Frozen plasma or urine samples are thawed at room temperature.
-
Aliquoting: A specific volume of the sample (e.g., 200 µL of plasma) is transferred to a clean tube.
-
Internal Standard Addition: An internal standard (IS) solution is added to each sample to correct for variability during sample processing and analysis.
-
Protein Precipitation (for plasma): A protein precipitating agent (e.g., acetonitrile) is added, and the sample is vortexed to precipitate proteins.
-
Extraction: An immiscible organic solvent (e.g., ethyl acetate) is added, and the mixture is vortexed thoroughly to extract pravastatin and the IS into the organic layer.
-
Centrifugation: The sample is centrifuged to separate the aqueous and organic layers.
-
Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase for injection into the analytical instrument.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is another widely used technique that offers high recovery and clean extracts.
-
Cartridge Conditioning: An SPE cartridge is conditioned with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Sample Loading: The biological sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a specific solvent to remove interfering substances.
-
Elution: Pravastatin and the IS are eluted from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of pravastatin.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][3][4] The separation is often performed using a gradient or isocratic elution.
-
Flow Rate: The flow rate of the mobile phase is typically in the range of 0.2-1.0 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for detection in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) is a frequently employed ionization technique for pravastatin.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of pravastatin in biological matrices. Researchers and drug development professionals can leverage this comparative data and the outlined protocols to make informed decisions for their analytical needs, ultimately contributing to the robust and reliable assessment of this important therapeutic agent.
References
- 1. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Validation for the Determination of Pravastatin in Human Plasma by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
- 8. High-performance liquid chromatography determination of pravastatin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pravastatin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsr.in [japsr.in]
- 12. ajrcps.com [ajrcps.com]
The Gold Standard for Robust Bioanalysis: A Comparative Evaluation of Pravastatin Lactone-D3 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The robustness of a bioanalytical method ensures its reliability and reproducibility, critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. A key determinant of this robustness is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of Pravastatin (B1207561) Lactone-D3 with alternative internal standards for the bioanalysis of pravastatin, supported by experimental data, to underscore its superiority in ensuring method robustness.
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis by mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and co-ionization behavior effectively compensates for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results. Pravastatin Lactone-D3, a deuterated form of pravastatin lactone, exemplifies such an ideal internal standard.
Performance Comparison of Internal Standards
The following tables summarize key validation parameters from studies utilizing Pravastatin-D3 (a closely related SIL IS to this compound) and a structurally unrelated internal standard, Omeprazole (B731), for the quantification of pravastatin. This comparison highlights the enhanced performance achieved with a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters with Pravastatin-D3 as Internal Standard [1]
| Parameter | Performance |
| Validated Range (Plasma) | 0.106–74.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.106 ng/mL |
| Intra-day Accuracy | 97.2% - 104% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Accuracy | 98.8% - 106% |
| Inter-day Precision (%RSD) | < 7% |
| Extraction Recovery | 93.8% - 99.5% |
| Analytical Technique | LC-MS/MS |
| Extraction Method | Liquid-Liquid Extraction |
Table 2: Method Validation Parameters with Omeprazole as Internal Standard [2]
| Parameter | Performance |
| Validated Range (Plasma) | 5.078–210.534 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.078 ng/mL |
| Intra-day Accuracy (% Nominal) | 98.41% - 101.49% |
| Intra-day Precision (%CV) | 1.72% - 1.89% |
| Inter-day Accuracy (% Nominal) | 105.21% - 112.75% |
| Inter-day Precision (%CV) | 2.84% - 9.40% |
| Extraction Recovery (Pravastatin) | 87.50% |
| Extraction Recovery (Omeprazole) | 93.55% |
| Analytical Technique | LC-MS/MS |
| Extraction Method | Solid Phase Extraction |
The data clearly demonstrates that the method utilizing a stable isotope-labeled internal standard (Pravastatin-D3) achieves a significantly lower LLOQ and exhibits excellent accuracy and precision over a wide concentration range.[1] While the method with Omeprazole also provides acceptable performance, the use of a SIL-IS inherently offers a higher degree of confidence in the mitigation of potential matrix effects and variability during sample processing.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. Below are summarized protocols from the cited studies.
Method Using Pravastatin-D3 as Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of blank human plasma, 10 µL of the working standard solution of pravastatin and 3α-hydroxy pravastatin were added.
-
Pravastatin-d3 was used as the internal standard for the quantification of both analytes.
-
The samples were then subjected to a liquid-liquid extraction procedure.
2. Chromatographic Conditions:
-
System: UHPLC-MS/MS
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
3. Mass Spectrometric Detection:
-
Ionization Mode: Not specified in the abstract.
-
Monitored Transitions: Not specified in the abstract.
Method Using Omeprazole as Internal Standard[2]
1. Sample Preparation (Solid Phase Extraction):
-
Pravastatin and omeprazole (internal standard) were extracted from 250 μl of human plasma using Strata X solid-phase extraction cartridges.
2. Chromatographic Conditions:
-
System: Ultra Flow Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).[2]
-
Column: Hypurity Advance C18, 50 x 4.6 mm, 5µm.[2]
-
Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (80:20, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µl.[2]
-
Run Time: 2 minutes.[2]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[2]
-
Monitored Transitions:
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental process is essential for evaluating method robustness. The following diagram illustrates a typical workflow for the bioanalysis of pravastatin in plasma samples.
Caption: Experimental workflow for pravastatin bioanalysis.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The presented data, comparing a stable isotope-labeled internal standard (Pravastatin-D3) with a structurally unrelated compound (Omeprazole), unequivocally supports the superiority of the SIL-IS approach. This compound, by virtue of its isotopic labeling, offers the most effective means of compensating for analytical variability, thereby ensuring the highest level of data quality and method robustness. For researchers and drug development professionals committed to the highest standards of bioanalytical excellence, the use of this compound is the recommended choice for the quantification of pravastatin.
References
A Comparative Guide to Solid-Phase Extraction of Pravastatin: Performance of Leading Cartridges
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pravastatin (B1207561), selecting the optimal solid-phase extraction (SPE) cartridge is a critical step in ensuring accurate and reproducible results. This guide provides a comparative overview of three commonly used SPE cartridges for pravastatin recovery from biological matrices: Oasis HLB, Strata-X, and traditional C18 silica-based cartridges. The following sections present a summary of their performance based on available experimental data, detailed methodologies from published studies, and a visual representation of the general SPE workflow.
Performance Comparison
The selection of an appropriate SPE cartridge is pivotal for achieving high recovery, minimizing matrix effects, and ensuring the overall robustness of the analytical method. Below is a summary of the reported performance of Oasis HLB, Strata-X, and C18 cartridges in the extraction of pravastatin from human plasma. It is important to note that the following data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Cartridge Type | Sorbent Chemistry | Pravastatin Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Analytical Method |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Co-polymer | 107.44%[1] | Intra-assay: 3.30% Inter-assay: 7.31%[1] | 0.5 ng/mL[1] | LC-MS/MS |
| Strata-X | Polymeric Sorbent | Not explicitly stated | Inter- and intra-batch: < 9%[2] | 5.078 ng/mL[2] | LC-MS/MS |
| C18 | Reversed-Phase Silica | 69.2 ± 6.7%[3] | Not explicitly stated | 2 ng/mL[3] | HPLC-UV |
Key Observations:
-
Oasis HLB demonstrated the highest reported recovery of pravastatin from human plasma at 107.44%[1]. This hydrophilic-lipophilic balanced co-polymer is designed to retain a wide range of compounds, which may contribute to its high efficiency in extracting pravastatin.
-
The study utilizing Strata-X cartridges emphasized high precision, with inter- and intra-batch relative standard deviations below 9%[2]. While a specific recovery percentage was not provided, the high precision suggests consistent performance.
-
The traditional silica-based C18 cartridge showed a lower recovery of 69.2%[3]. This may be attributed to the more hydrophobic nature of the C18 sorbent, which might not be as effective in retaining the moderately polar pravastatin molecule compared to the polymeric sorbents.
Experimental Protocols
The following are detailed experimental protocols for pravastatin extraction from human plasma using the three compared SPE cartridges, as described in the cited literature.
Oasis HLB Cartridge Protocol (LC-MS/MS Method)[1]
-
Cartridge Conditioning: The hydrophilic-lipophilic balance (HLB) cartridge was not conditioned prior to use.
-
Sample Pre-treatment: Human plasma samples were processed directly.
-
Sample Loading: The plasma filtrate was loaded onto the SPE cartridge.
-
Washing: Specific washing steps were not detailed in the abstract.
-
Elution: Specific elution steps were not detailed in the abstract. The resulting filtrate was directly analyzed by LC-MS/MS.
Strata-X Cartridge Protocol (LC-MS/MS Method)[2]
-
Sample Pre-treatment: 250 μl of human plasma was spiked with a known amount of pravastatin and 25 μl of an internal standard.
-
Extraction: The samples were extracted using Strata-X cartridges. Detailed steps for conditioning, loading, washing, and elution were not provided in the abstract.
-
Analysis: The final extract was analyzed by an Ultra Flow liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
C18 Cartridge Protocol (HPLC-UV Method)[3]
-
Sample Preparation: Pravastatin was extracted from human plasma using a reversed-phase solid-phase extraction method with triamcinolone (B434) acetonide as the internal standard.
-
Extraction: Detailed steps for conditioning, loading, washing, and elution using the C18 cartridge were not provided in the abstract.
-
Analysis: The separated compounds were analyzed on a C18 reversed-phase analytical column with ultraviolet detection.
Experimental Workflow
The following diagram illustrates a generic workflow for the solid-phase extraction of pravastatin from a biological matrix.
Caption: General workflow for pravastatin solid-phase extraction.
Conclusion
Based on the available data, polymeric SPE sorbents like Oasis HLB and Strata-X appear to offer superior or more consistent performance for the extraction of pravastatin from human plasma compared to traditional silica-based C18 cartridges. Oasis HLB demonstrated excellent recovery, while Strata-X showed high precision. The choice of cartridge will ultimately depend on the specific requirements of the analytical method, including the desired level of recovery, precision, and the analytical instrumentation being used. It is recommended that researchers perform their own method validation to determine the most suitable SPE cartridge and protocol for their specific application.
References
- 1. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Determination of pravastatin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Deuterated Lactone Metabolite as an Internal Standard for its Acid Form in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of acidic drugs and their metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. The gold standard for such bioanalytical assays is the use of a stable isotope-labeled internal standard (SIL-IS), ideally an isotopically labeled version of the analyte itself. However, in instances where a SIL-IS of the acidic analyte is unavailable or prohibitively expensive, a deuterated version of its corresponding lactone metabolite can present a viable alternative. This guide provides a comprehensive comparison of this approach, outlining the underlying principles, potential challenges, and supporting experimental considerations.
The central challenge in the bioanalysis of many acidic drugs is their propensity to exist in equilibrium with a corresponding lactone form. This interconversion is often pH-dependent and can occur during sample collection, storage, and analysis, leading to inaccurate quantification.[1] The use of a SIL-IS is crucial to compensate for variability in sample preparation, chromatographic retention, and mass spectrometric response, including matrix effects.[2][3]
The Rationale for a Deuterated Lactone as a Surrogate Internal Standard
The justification for using a deuterated lactone as an internal standard for its acid form hinges on the principle that it can mimic the behavior of the analyte during key analytical steps, particularly if the acid is converted to the lactone form during sample preparation. Many bioanalytical methods for acidic drugs that can form lactones involve an acidification step to drive the equilibrium towards the less polar lactone. This allows for more efficient extraction from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
In such a workflow, both the endogenous acidic analyte and the added deuterated lactone internal standard would be present in their lactone forms during extraction and subsequent analysis. As the deuterated lactone is chemically almost identical to the analyte's lactone form, it is expected to have very similar extraction recovery, chromatographic behavior, and ionization efficiency in the mass spectrometer. This co-elution and similar response to matrix effects are fundamental for a reliable internal standard.[3]
Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages | When to Consider |
| Deuterated Acid (Ideal IS) | - Identical chemical and physical properties to the analyte. - Co-elutes with the analyte. - Compensates for variability in all analytical steps. | - May not be commercially available. - Custom synthesis can be expensive and time-consuming. | The preferred choice whenever available for the highest accuracy and precision. |
| Deuterated Lactone (Surrogate IS) | - More likely to be available if the lactone is a significant metabolite. - Can effectively track the analyte if the acid is converted to the lactone during sample preparation. - Cost-effective alternative to custom synthesis of the deuterated acid. | - May not perfectly co-elute with the acid form if chromatographic separation of the two is required. - Differences in extraction recovery if the acid is not completely converted to the lactone. - Potential for in-source conversion of the lactone to the acid, which could interfere with the analyte signal.[4] - Requires careful validation to ensure it accurately reflects the analyte's behavior. | When the deuterated acid is not available and the bioanalytical method involves conversion of the acid to the lactone form for extraction and analysis. |
| Structural Analog (Non-Isotope Labeled) | - Readily available and inexpensive. | - Different physicochemical properties from the analyte. - Does not co-elute with the analyte. - Poor compensation for matrix effects and extraction variability. | As a last resort when a SIL-IS is not feasible, but requires extensive validation and may lead to less reliable data. |
Experimental Protocols
A robust validation is essential when employing a deuterated lactone as a surrogate internal standard for its acid form. The following experimental design is recommended to demonstrate the suitability of this approach.
Sample Preparation with pH Adjustment and Extraction
This protocol is designed to convert the acidic analyte to its lactone form for efficient extraction.
-
Sample Aliquoting: Aliquot 50 µL of the biological matrix (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated lactone internal standard solution (at a concentration that yields a response comparable to the analyte at the mid-point of the calibration curve).
-
Acidification: Add 20 µL of a suitable acid (e.g., 1M HCl) to adjust the pH and promote lactonization. Vortex for 30 seconds.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase column (e.g., C18) with a gradient elution to achieve separation of the lactone from potential interferences. It is crucial to assess if the acid form, if any remains, is chromatographically separated from the lactone.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte (in its lactone form) and the deuterated lactone internal standard.
Validation Experiments
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key experiments to assess the performance of the deuterated lactone as a surrogate internal standard include:
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations of the acid analyte. The results should demonstrate acceptable accuracy (% bias) and precision (% CV).
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to that in a neat solution. The deuterated lactone's ability to track and correct for matrix-induced ion suppression or enhancement should be evaluated.
-
Recovery: Determine the extraction efficiency of the analyte by comparing the response in pre-extraction spiked samples to that in post-extraction spiked samples. The recovery of the deuterated lactone should be similar to that of the analyte.
-
Stability: Assess the stability of the acidic analyte and the deuterated lactone in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). Crucially, the interconversion between the acid and lactone forms should be investigated.
Visualizing the Rationale and Workflow
Conclusion
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pravastatin Lactone-D3
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of Pravastatin Lactone-D3, a deuterated derivative of a statin compound. Adherence to these procedures will promote a safe laboratory environment and ensure compliance with relevant regulations.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The primary hazard identified is that it is harmful if swallowed [1]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling of the solid material should be performed in a manner that avoids dust generation[1].
II. Waste Classification: A Critical First Step
The disposal pathway for any chemical is determined by its classification as either hazardous or non-hazardous waste, as defined by the Resource Conservation and Recovery Act (RCRA) and implemented by the Environmental Protection Agency (EPA).
This compound is not explicitly listed as a P- or U-series hazardous waste by the RCRA. Its primary hazard is acute toxicity if ingested. However, for a pharmaceutical compound to be classified as RCRA hazardous waste due to toxicity, it must exhibit this characteristic through a specific test known as the Toxicity Characteristic Leaching Procedure (TCLP). It is unlikely that a research quantity of this compound would be subjected to this test.
Therefore, in a research laboratory setting, This compound is typically managed as a non-hazardous pharmaceutical waste . However, it is imperative to adhere to your institution's specific waste management guidelines, as some institutions may have policies to treat all pharmaceutical waste as hazardous.
Consideration for Deuterated Compounds: The presence of deuterium (B1214612) does not alter the chemical reactivity or toxicity of the molecule in a way that would affect its waste classification. Therefore, the disposal procedure for this compound is the same as for non-deuterated Pravastatin Lactone.
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe collection and disposal of this compound as non-hazardous pharmaceutical waste.
1. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.
-
Labeling: Immediately label the waste container with "Non-Hazardous Pharmaceutical Waste" and "this compound". Include the name of the principal investigator, laboratory location, and the date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams, particularly hazardous waste.
2. Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted waste disposal service.
-
Provide Information: Be prepared to provide the EHS office with the chemical name, quantity, and a copy of the SDS.
4. Final Disposal Method:
-
Incineration: The most common and environmentally responsible method for disposing of non-hazardous pharmaceutical waste is high-temperature incineration by a licensed waste management facility. This process ensures the complete destruction of the active pharmaceutical ingredient.
IV. Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₃₁D₃O₆ |
| Molecular Weight | 409.53 g/mol |
| CAS Number | 1217769-04-4 |
| GHS Hazard Statement | H302: Harmful if swallowed |
| GHS Precautionary Statement | P301/P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| GHS Precautionary Statement | P330: Rinse mouth. |
| GHS Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Data sourced from supplier Safety Data Sheets.[1]
V. Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. Researchers using this compound should develop their own experimental protocols that include a comprehensive plan for waste management from the outset.
VI. Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pravastatin Lactone-D3
This guide provides crucial safety, handling, and disposal information for Pravastatin Lactone-D3, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory practices when working with this compound.
Compound Information: this compound is the deuterated form of Pravastatin Lactone, a metabolite of the HMG-CoA reductase inhibitor, Pravastatin.[1][2] It is intended for research use only.[1][3] While specific hazard data for the deuterated form is limited, the unlabeled compound, Pravastatin Lactone, is classified as an irritant.[4] Therefore, handling should proceed with the assumption that the compound is hazardous, and appropriate precautions must be taken to avoid exposure through skin contact, inhalation, or ingestion.[5][6]
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory situations.
| Situation | Required Personal Protective Equipment & Safety Measures | Rationale |
| Receiving & Unpacking | Lab coat, single pair of chemotherapy gloves.[7] | To protect against potential external contamination of packaging. |
| General Laboratory Use (e.g., transport) | Safety goggles with side-shields, lab coat, and a single pair of chemotherapy gloves.[7][8] | To prevent accidental eye and skin contact with the chemical.[8] |
| Weighing and Preparing Solutions | In addition to general PPE: double gloves (chemotherapy-grade), disposable gown, N95 respirator (or higher), and face shield.[7][9] Work must be conducted in a certified chemical fume hood or other ventilated enclosure. | To avoid inhalation of fine powders or aerosols and provide full-face protection from splashes.[7][8] |
| Risk of Splashing | A face shield must be worn in addition to safety goggles.[8] | To provide full-face protection from splashes during procedures like vortexing or sonicating. |
| Large Spills (>100 mg) | In addition to the above: impervious coveralls and two pairs of shoe covers.[7][9] | To protect the body from extensive skin contact during cleanup. |
| Emergency Situations | An accessible safety shower and eyewash station are critical.[8] | For immediate decontamination in case of accidental exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receipt to disposal.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Pravastatin lactone | C23H34O6 | CID 9931182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
